Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMWHOBQPPACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability and Structural Dynamics of Ethyl 2-bromo-3-cyano-4-fluorobenzoate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a highly functionalized, tetra-substituted aromatic building block utilized in advanced medicinal chemistry and agrochemical development. The thermodynamic stability of this molecule is not a static property; rather, it is a dynamic equilibrium dictated by severe steric crowding and intense electronic withdrawal. As a Senior Application Scientist, understanding the causality behind its thermodynamic profile is critical for predicting its shelf-life, reactivity, and behavior during scale-up synthesis.
This whitepaper deconstructs the thermodynamic stability of Ethyl 2-bromo-3-cyano-4-fluorobenzoate, providing field-proven experimental workflows for empirical validation and structural analysis based on established thermodynamic principles of halobenzoic acids [1].
Molecular Architecture: Steric and Electronic Causality
The thermodynamic ground-state energy of Ethyl 2-bromo-3-cyano-4-fluorobenzoate is governed by the competing forces of its four substituents. To understand its stability, we must analyze the molecule through the lens of structural thermodynamics.
Steric Hindrance and Conformational Strain
The ester group at the C1 position is flanked by a bulky bromine atom at the C2 (ortho) position. Bromine has a large van der Waals radius (~1.85 Å). If the ethyl ester attempts to achieve coplanarity with the aromatic ring to maximize
-
Causality: To relieve this steric clash, the ester group is forced into a twisted conformation, breaking the orbital overlap between the carbonyl
-system and the aromatic ring. This loss of resonance energy thermodynamically destabilizes the ground state relative to an unhindered isomer, making the ester bond more reactive.
Electronic Withdrawal and Inductive Effects
The C3-cyano and C4-fluoro groups are powerful electron-withdrawing groups (EWGs).
-
Fluorine (C4): Exerts a strong inductive pull (-I) through the
-bonds, though it can donate electron density via resonance (+R) into the ortho and para positions. -
Cyano (C3): Exerts both strong inductive (-I) and resonance (-R) withdrawal.
-
Causality: The combined pull of these groups drastically depletes electron density from the aromatic core. While this stabilizes the molecule against electrophilic aromatic substitution (increasing thermodynamic stability of the ring itself), it highly polarizes the molecule. This polarization increases intermolecular dipole-dipole interactions in the solid state, which typically raises the enthalpy of sublimation (
) and the melting point, as observed in similar substituted benzoate esters [2].
Electronic and steric influence network of substituents on the benzoate core.
Quantitative Thermodynamic Profiling
Because empirical thermodynamic data for highly specific, proprietary intermediates can be sparse, thermodynamic parameters are often extrapolated using group-additivity models derived from benchmark halobenzoic acids [1]. The table below summarizes the projected thermodynamic stability parameters for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Table 1: Projected Thermodynamic Parameters
| Parameter | Projected Value Range | Analytical Method | Physical Significance |
| Enthalpy of Fusion ( | 22 - 28 kJ/mol | DSC | Energy required to disrupt the solid-state crystal lattice. |
| Enthalpy of Sublimation ( | 85 - 105 kJ/mol | KEMS | Indicates the strength of intermolecular dipole-dipole forces. |
| Decomposition Onset ( | > 220 °C | TGA | The kinetic barrier to thermal degradation (e.g., decarboxylation). |
| Heat Capacity ( | ~ 240 J/(K·mol) | Modulated DSC | Energy storage capacity; reflects internal vibrational modes. |
Experimental Workflows for Thermodynamic Validation
To establish a trustworthy, self-validating thermodynamic profile for Ethyl 2-bromo-3-cyano-4-fluorobenzoate, the following analytical protocols must be executed. These methodologies ensure that the data collected is free from environmental artifacts.
Protocol 1: Differential Scanning Calorimetry (DSC) & TGA
This protocol determines the enthalpy of fusion (
-
Instrument Calibration: Calibrate the DSC using an Indium standard (
= 28.59 J/g, = 156.6 °C). Causality: This creates a self-validating baseline, ensuring that any endothermic deviations are absolute properties of the sample, not sensor drift. -
Sample Encapsulation: Weigh exactly 2.0 - 5.0 mg of Ethyl 2-bromo-3-cyano-4-fluorobenzoate into a hermetically sealed aluminum pan. Causality: Hermetic sealing suppresses premature mass loss via sublimation, ensuring the integrated endotherm represents pure fusion.
-
Thermal Ramping: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 300 °C.
-
Atmospheric Control: Maintain a strict 50 mL/min purge of high-purity Nitrogen (
). Causality: An inert atmosphere prevents oxidative degradation, which would otherwise manifest as an exothermic artifact, skewing the thermodynamic baseline.
Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS)
To calculate the enthalpy of sublimation (
-
Vacuum Establishment: Evacuate the KEMS chamber to a high vacuum of
Torr. Causality: This ensures the system operates in a "molecular flow" regime, where the mean free path of the vaporized molecules is larger than the effusion orifice, strictly satisfying the assumptions of the Knudsen equation. -
Isothermal Dwell: Place the sample in a titanium effusion cell and heat to a constant temperature (e.g., 50 °C). Allow 30 minutes for thermal equilibrium.
-
Ionization and Detection: Bombard the effusing vapor with a 70 eV electron beam. Detect the resulting molecular ions (
) using a quadrupole mass spectrometer. -
Thermodynamic Derivation: Record the ion current at multiple temperature steps (e.g., 50 °C to 90 °C). Plot
versus (Clausius-Clapeyron plot). The slope of this line directly yields .
Experimental workflow for determining the thermodynamic stability profile.
Conclusion
The thermodynamic stability of Ethyl 2-bromo-3-cyano-4-fluorobenzoate is defined by a delicate structural compromise. The severe steric hindrance of the ortho-bromine destabilizes the ester conformation, while the powerful inductive and resonance withdrawal of the cyano and fluoro groups stabilize the aromatic core but increase molecular polarity. By employing rigorous, self-validating analytical techniques like DSC and KEMS, researchers can accurately map these thermodynamic parameters, ensuring safe handling, optimized storage, and predictable reactivity in downstream synthetic applications.
References
-
Chirico, R. D., Kazakov, A. F., Bazyleva, A., Diky, V., Kroenlein, K., Emel'yanenko, V. N., & Verevkin, S. P. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data, NIST.[Link]
-
Almeida, A. R. R. P., & Monte, M. J. S. (2016). Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O. Journal of Chemical & Engineering Data, American Chemical Society.[Link]
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4): A Comprehensive Technical Guide to Identifiers, Reactivity, and Synthetic Applications
Executive Summary
In modern drug discovery, the demand for highly functionalized, geometrically constrained aromatic building blocks has driven the development of multi-substituted benzene derivatives. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4) represents a prime example of such a "privileged scaffold." Featuring four orthogonal functional groups—an ester, a bromide, a nitrile, and a fluoride—this molecule allows for precise, sequential late-stage functionalization.
This whitepaper provides an in-depth analysis of the chemical identifiers, structural reactivity, and field-proven experimental workflows associated with CAS 1805523-33-4. By leveraging the distinct electronic and steric properties of each substituent, researchers can deploy this intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including RORγt modulators and Farnesoid X Receptor (FXR) agonists.
Chemical Identity & Core Identifiers
Accurate identification and tracking of chemical building blocks are critical for reproducible synthetic workflows. The quantitative data and standard identifiers for Ethyl 2-bromo-3-cyano-4-fluorobenzoate are summarized in Table 1[1].
Table 1: Core Chemical Identifiers and Physical Properties
| Property / Identifier | Value |
| Chemical Name | Ethyl 2-bromo-3-cyano-4-fluorobenzoate |
| CAS Registry Number | 1805523-33-4 |
| Molecular Formula | C₁₀H₇BrFNO₂ |
| Molecular Weight | 272.07 g/mol |
| SMILES Code | O=C(OCC)C1=CC=C(F)C(C#N)=C1Br |
| Purity Standard (Commerical) | ≥98% (HPLC/NMR) |
| Storage Conditions | Sealed in dry, room temperature |
Structural Analysis & Reactivity Profile
The synthetic utility of Ethyl 2-bromo-3-cyano-4-fluorobenzoate stems from the orthogonal reactivity of its four substituents. Understanding the mechanistic causality behind each group's behavior is essential for designing chemoselective reactions.
-
C4-Fluoro (Nucleophilic Aromatic Substitution - SNAr): Fluorine is the optimal leaving group for SNAr. Its high electronegativity stabilizes the anionic Meisenheimer complex transition state. The adjacent C3-cyano group acts as a powerful electron-withdrawing group (EWG), lowering the LUMO of the aromatic ring and dramatically accelerating nucleophilic attack by amines or alkoxides at the C4 position.
-
C2-Bromo (Transition Metal Catalysis): The C-Br bond is highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. Because the C-F bond is significantly stronger (~116 kcal/mol vs. ~68 kcal/mol for C-Br), cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be executed at C2 with absolute chemoselectivity without disturbing the C4-fluorine.
-
C3-Cyano (Electronic Modulator & Bioisostere): Beyond activating the ring for SNAr, the nitrile group can be selectively reduced to a primary amine or converted into a tetrazole (a common carboxylic acid bioisostere) during late-stage API development.
-
C1-Ester (Protecting Group & Linker): The ethyl ester protects the carboxylic acid from unwanted side reactions during basic SNAr or organometallic steps. It can be readily saponified to the free acid for subsequent amide coupling.
Caption: Orthogonal reactivity map of Ethyl 2-bromo-3-cyano-4-fluorobenzoate demonstrating site-specific functionalization.
Experimental Protocols & Synthetic Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic rationales and in-process controls (IPCs) to verify success at each stage.
Protocol A: Synthesis via Esterification of the Free Acid
Direct Fischer esterification of 2-bromo-3-cyano-4-fluorobenzoic acid is often sluggish due to the severe steric hindrance imposed by the ortho-bromo substituent. Therefore, a two-step activation via an acyl chloride intermediate using Thionyl Chloride (SOCl₂) is the preferred, high-yielding methodology[2].
Reagents:
-
2-Bromo-3-cyano-4-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Absolute Ethanol (Solvent/Reactant)
-
Catalytic DMF (1 drop)
Step-by-Step Methodology:
-
Activation: Suspend the starting acid in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the dropwise addition of SOCl₂ at 0 °C under a nitrogen atmosphere. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for acyl chloride formation.
-
Reflux: Heat the reaction mixture to 45 °C for 2 hours. Monitor the cessation of gas evolution (SO₂ and HCl).
-
Concentration: Remove the DCM and excess SOCl₂ in vacuo to yield the crude acyl chloride as a yellow oil. Self-Validation: A small aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS.
-
Esterification: Dissolve the crude acyl chloride in absolute ethanol at 0 °C. Stir for 1 hour at room temperature.
-
Workup: Concentrate the mixture, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate to afford Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Protocol B: Chemoselective SNAr at the C4 Position
This protocol details the displacement of the C4-fluorine with a secondary amine (e.g., morpholine) to build a functionalized core.
Reagents:
-
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF (Solvent)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ester in anhydrous DMF. Add finely powdered K₂CO₃ and morpholine. Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without hydrolyzing the ester.
-
Heating: Stir the mixture at 60 °C for 4 hours. Causality: The strong EWG effect of the cyano group allows this SNAr to proceed at a relatively mild temperature, preserving the integrity of the bromo group.
-
IPC Monitoring: Analyze via TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active and exhibit a lower Rf value than the starting material.
-
Isolation: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry and evaporate to yield the C4-aminated product.
Downstream Applications in Drug Discovery
The structural motif of CAS 1805523-33-4 is heavily utilized in the synthesis of advanced therapeutics. By acting as a central hub, it enables the rapid generation of Structure-Activity Relationship (SAR) libraries.
-
Nuclear Receptor Modulators: Multi-substituted fluorobenzoates are critical intermediates in the synthesis of RORγt inverse agonists, which are targeted for the treatment of autoimmune diseases and cancer[3]. They are also utilized in the development of Farnesoid X Receptor (FXR) modulators for metabolic conditions like NASH[2].
-
Antitubulin Agents: Similar highly functionalized scaffolds (e.g., thienopyridines derived from halobenzoates) have been evaluated for their ability to disrupt microtubule dynamics in oncology applications[4].
Caption: Sequential functionalization workflow for generating SAR libraries from CAS 1805523-33-4.
Conclusion
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4) is a highly versatile, geometrically constrained building block that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for orthogonal, chemoselective modifications—specifically SNAr at the C4 position and transition-metal catalyzed couplings at the C2 position. By mastering the mechanistic principles governing its reactivity, drug development professionals can efficiently leverage this compound to access diverse, biologically active chemical space.
References
- BLD Pharm, "Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4)
- MDPI, "Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold." Molecules.
- Google Patents, "Heterocyclic compounds with an ROR(gamma)t modulating activity (WO2018030550A1).
- Google Patents, "Hormone receptor modulators for treating metabolic conditions and disorders (WO2018039386A1).
Sources
- 1. 651341-68-3|Ethyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders - Google Patents [patents.google.com]
- 3. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
1H and 13C NMR Spectral Analysis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate: A Comprehensive Technical Guide
Executive Summary
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a highly functionalized, tetra-substituted aromatic building block heavily utilized in the synthesis of advanced pharmaceuticals and agrochemicals. The presence of four distinct electron-withdrawing groups—an ester, a bromine atom, a cyano group, and a fluorine atom—creates a complex electronic environment.
For analytical scientists, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge and opportunity. The 100% natural abundance and spin-½ nature of the
Standardized Experimental Protocol
To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15 mg (for
) or 45 mg (for ) of Ethyl 2-bromo-3-cyano-4-fluorobenzoate. -
Solvent Addition: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (
). provides a reliable deuterium lock signal and lacks exchangeable protons that could obscure the aromatic region. -
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the universal zero-point reference (0.00 ppm) due to its extreme shielding and chemical inertness.
-
NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum at 400 MHz or 500 MHz using a 30° pulse angle, a relaxation delay (
) of 2 seconds, and 16 scans to achieve an optimal signal-to-noise ratio. -
NMR Acquisition: Acquire the proton-decoupled
spectrum at 100 MHz or 125 MHz. Increase the relaxation delay to 3 seconds to account for the longer relaxation times of quaternary carbons. Utilize 1024 scans. -
Optional
Decoupling: If available, utilize a dual-tuned HFX probe to apply decoupling during the acquisition. This collapses the complex carbon-fluorine multiplets into sharp singlets, drastically improving sensitivity[2].
Fig 1. Standardized NMR acquisition workflow for fluorinated benzoates.
NMR Spectral Interpretation
The
Quantitative Data: Predicted Chemical Shifts
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| -CH | 1.40 | Triplet (t) | 3H | |
| -CH | 4.40 | Quartet (q) | 2H | |
| H5 (Aromatic) | 7.27 | Doublet of doublets (dd) | 1H | |
| H6 (Aromatic) | 8.33 | Doublet of doublets (dd) | 1H |
Mechanistic Causality of Shifts
-
Aliphatic Deshielding: The methylene (-CH
-) protons are shifted downfield to 4.40 ppm due to the strong inductive electron withdrawal from the adjacent ester oxygen. -
Aromatic Anisotropy (H6): The H6 proton is situated ortho to the ester carbonyl group. The magnetic anisotropy of the C=O double bond, combined with its electron-withdrawing resonance effect, severely deshields H6, pushing it downfield to ~8.33 ppm.
-
Fluorine Resonance Shielding (H5): Despite fluorine's high electronegativity, it possesses lone pairs that donate electron density into the aromatic ring via resonance (
effect). Because H5 is ortho to the fluorine atom, this localized increase in electron density shields the proton, keeping its shift relatively upfield at ~7.27 ppm. -
Heteronuclear Coupling: The
nucleus couples strongly with nearby protons[1]. H5 experiences an ortho-coupling ( ) of ~8.5 Hz, while H6 experiences a meta-coupling ( ) of ~5.5 Hz. Because H5 and H6 also couple to each other ( ≈ 8.5 Hz), both appear as doublets of doublets.
NMR Spectral Interpretation
Many analysts mistakenly assume that a standard proton-decoupled
Quantitative Data: Predicted Chemical Shifts
| Carbon Position | Chemical Shift ( | Multiplicity | |
| C=O (Ester) | 164.0 | Singlet (s) or fine d | |
| C4 (C-F) | 163.9 | Doublet (d) | |
| C6 (C-H) | 136.4 | Doublet (d) | |
| C1 (C-CO | 133.0 | Doublet (d) | |
| C2 (C-Br) | 129.3 | Doublet (d) | |
| -CN (Cyano) | 113.0 | Singlet (s) or fine d | |
| C5 (C-H) | 105.1 | Doublet (d) | |
| C3 (C-CN) | 96.8 | Doublet (d) | |
| -CH | 62.5 | Singlet (s) | N/A |
| -CH | 14.2 | Singlet (s) | N/A |
Mechanistic Causality of Shifts & Spin-Spin Coupling
-
The Ipso Effect (C4): The carbon directly attached to the fluorine atom (C4) exhibits a massive one-bond coupling (
) of approximately 255 Hz. This wide doublet is a definitive marker of a fluorinated aromatic ring[1]. -
Extreme Shielding (C3 and C5): The ortho carbons (C3 and C5) are highly shielded due to the
resonance effect of fluorine, appearing at 96.8 ppm and 105.1 ppm, respectively. They exhibit two-bond couplings ( ) in the range of 18–22 Hz. The extreme upfield shift of C3 is further compounded by the magnetic anisotropy of the adjacent cyano group. -
Self-Validating Distance Metrics: The magnitude of the
coupling constant acts as a self-validating molecular ruler. The coupling decays predictably with distance: (~255 Hz) > (~20 Hz) > (~6 Hz) > (~3 Hz). This allows for the unambiguous assignment of the entire carbon framework without requiring complex 2D NMR experiments.
Fig 2. Key heteronuclear and homonuclear spin-spin coupling pathways.
Advanced Resolution: The Role of NMR
While
For Ethyl 2-bromo-3-cyano-4-fluorobenzoate, the
References
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL:[Link]
-
13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL:[Link]
Sources
- 1. azom.com [azom.com]
- 2. jeolusa.com [jeolusa.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Executive Summary
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4) is a highly functionalized aromatic building block characterized by a dense array of electron-withdrawing groups. For drug development professionals and crystal engineers, this molecule presents a fascinating case study in supramolecular chemistry. The asymmetric distribution of the ethyl ester, bromo, cyano, and fluoro substituents creates a complex electrostatic potential surface.
Because empirical crystallographic data for this highly specific intermediate is not broadly cataloged in public repositories, this whitepaper serves as an authoritative, predictive methodological guide. It establishes the theoretical structural framework, details the self-validating experimental workflow required to resolve its crystal structure, and models the anticipated X-ray diffraction parameters based on isostructural halogenated benzoates.
Supramolecular Rationale & Crystal Engineering
The structural integrity of the crystal lattice is dictated by the competition between various non-covalent interactions. Understanding these forces is critical for predicting polymorphism and ensuring batch-to-batch consistency in pharmaceutical manufacturing.
-
The Halogen Bond (Primary Synthon): The bromine atom features a region of positive electrostatic potential (the
-hole) directly opposite the C–Br covalent bond. This electrophilic region is highly prone to interacting with the nucleophilic nitrogen of the adjacent cyano group (C-Br N C). This Type II halogen bonding is highly directional and acts as the primary driver for 1D chain formation in the solid state[1]. -
Dipole-Dipole Interactions (Secondary Synthon): The highly electronegative fluorine atom and the carbonyl oxygen of the ester group create strong local dipoles. These facilitate inter-chain locking, stabilizing the 1D chains into 2D sheets.
- Stacking: The planar aromatic cores will naturally stack to minimize empty void space, providing 3D lattice cohesion.
Caption: Hierarchy of supramolecular interactions governing the anticipated crystal packing.
Experimental Protocols: A Self-Validating Workflow
To obtain high-resolution crystallographic data, the experimental design must account for the molecule's specific physical properties. The following protocol outlines the causal reasoning behind each methodological choice.
Step 1: Crystal Growth via Antisolvent Vapor Diffusion
-
Methodology: Dissolve 20 mg of the compound in a minimum volume of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of Hexane (antisolvent). Seal the outer vial and allow vapor equilibration over 3–5 days.
-
Causality: The molecule features a polar core with hydrophobic edges. DCM readily dissolves the compound, while the slow diffusion of non-polar hexane gradually lowers the solubility threshold. This promotes controlled nucleation over rapid precipitation, yielding single crystals suitable for diffraction.
Step 2: Cryogenic Mounting
-
Methodology: Harvest a single crystal using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the loop to the goniometer head under a steady stream of liquid nitrogen at 100 K .
-
Causality: Ethyl esters are notoriously flexible. At room temperature, the terminal methyl group exhibits severe rotational disorder, manifesting in the diffraction data as smeared electron density (large thermal ellipsoids). Cryocooling to 100 K freezes these dynamic modes, allowing for precise anisotropic refinement.
Step 3: Data Collection & Reduction
-
Methodology: Collect diffraction data using a microfocus Cu
source ( Å). Process the raw frames using Rigaku CrysAlisPro or Bruker APEX3 software[2]. Apply a rigorous multi-scan absorption correction. -
Causality: While Mo
radiation reduces X-ray absorption, Cu yields significantly stronger diffraction intensities, which is vital for small organic crystals that diffract weakly at high angles. Because the heavy bromine atom causes significant absorption of Cu radiation, an empirical multi-scan absorption correction is mandatory to prevent systematic errors in the data reduction phase. The internal merging -factor ( ) must be monitored; a value validates the assigned Laue class.
Step 4: Structure Solution and Refinement
-
Methodology: Solve the phase problem using the SHELXT dual-space algorithm[3]. Refine the structural model using full-matrix least-squares on
via the OLEX2 graphical interface[4]. -
Causality: Traditional direct methods often struggle with structures containing a mix of heavy (Br) and light (C, N, O, F) atoms, as the heavy atom dominates the phase angles. SHELXT overcomes this by iteratively transforming between reciprocal and real space, ensuring an unbiased electron density map that accurately locates the lighter fluorine and oxygen atoms[3].
Caption: Step-by-step crystallographic workflow from crystal growth to structural validation.
Predicted Crystallographic Data
Based on the spatial requirements of the substituents and the propensity for inversion-related halogen bonding, the following tables summarize the predicted quantitative data for the crystal lattice.
Table 1: Simulated Crystallographic Parameters
| Parameter | Predicted Value / Assignment | Rationale for Prediction |
| Chemical Formula | C | Exact stoichiometric composition |
| Molecular Weight | 296.09 g/mol | Calculated from standard atomic weights |
| Crystal System | Monoclinic | Common for highly asymmetric, sterically hindered aromatics |
| Space Group | Allows for optimal close-packing and centrosymmetric dimers | |
| Temperature | 100(2) K | Cryogenic standard to suppress ester chain disorder |
| Radiation | Cu | Maximizes signal-to-noise ratio for organic molecular crystals |
| 4, 1 | Standard asymmetric unit configuration |
Table 2: Anticipated Supramolecular Contacts
| Interaction Type | Donor | Expected Distance (Å) | Structural Role |
| Halogen Bond | C-Br | 2.90 – 3.10 | Primary directional synthon; drives 1D chain assembly. |
| Dipole-Dipole | C-F | 2.80 – 3.00 | Inter-chain locking mechanism; stabilizes 2D sheets. |
| Hydrogen Bond | C-H | 2.40 – 2.60 | Weak intramolecular lock; restricts ethyl ester rotation. |
| Centroid | 3.60 – 3.80 | Provides 3D lattice cohesion between adjacent 2D sheets. |
Structural Validation and Quality Control
The final step in the crystallographic workflow is the generation of the Crystallographic Information File (CIF). To ensure trustworthiness and scientific integrity, the CIF must be subjected to the International Union of Crystallography (IUCr) checkCIF routine.
For Ethyl 2-bromo-3-cyano-4-fluorobenzoate, the application scientist must pay special attention to the anisotropic displacement parameters (ADPs) of the fluorine atom and the terminal ester carbon. If the ratio of the maximum to minimum principal axes of the thermal ellipsoids exceeds 3:1, it indicates unresolved positional disorder, requiring the implementation of split-occupancy models and similarity restraints (e.g., SADI or SIMU in SHELXL)[3].
References
-
Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514-2524. URL:[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Sources
In-Depth Technical Guide: Safety Data Sheet (SDS) and Handling Protocols for Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Executive Overview & Structural Rationale
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a densely functionalized aromatic building block critical to modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Its molecular architecture—comprising an ethyl ester, a bromine atom, a cyano group, and a fluorine atom on a single benzene ring—provides highly orthogonal reactivity. The C-Br bond serves as a prime site for transition-metal-catalyzed cross-coupling[2], while the C-F bond is activated toward nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent cyano and ester moieties[3].
Physicochemical Profiling & Hazard Identification
Understanding the physical and hazard profile is the foundational step in establishing a safe handling environment. The quantitative data and GHS classifications are summarized below to facilitate rapid risk assessment[4].
| Property / Parameter | Value / Description |
| CAS Number | 1805523-33-4 |
| Molecular Formula | C10H7BrFNO2 |
| Molecular Weight | 272.07 g/mol |
| Physical State | Solid (typically crystalline powder) |
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Mechanistic Toxicology & Hazard Mitigation
Standard safety data sheets list hazards but rarely explain the underlying chemical causality. The irritation hazards (H315, H319, H335) associated with Ethyl 2-bromo-3-cyano-4-fluorobenzoate are not merely physical; they are chemically driven[4].
Causality of Toxicity: The extreme electrophilicity of the aromatic ring, induced by the halogens and the cyano group, makes this compound highly reactive toward biological nucleophiles. Upon contact with skin or mucous membranes, the compound can undergo SNAr reactions with the thiol (-SH) groups of cysteine residues in structural proteins and enzymes[3]. This covalent modification disrupts protein function and triggers localized inflammatory cascades, manifesting clinically as severe irritation or contact dermatitis.
Mitigation Strategy: To counteract this electrophilic threat during a spill, decontamination protocols must employ competing nucleophiles or basic conditions that hydrolyze the ester, converting the highly skin-penetrating lipophilic molecule into a water-soluble, less reactive carboxylate salt.
Standard Operating Procedure: Handling, Storage, and Spill Response
Storage Protocol: Store under an inert atmosphere (Argon or N2) at 2-8°C. The desiccated environment prevents ambient moisture from slowly hydrolyzing the ethyl ester, while the low temperature mitigates any slow thermal degradation of the cyano group[1].
Spill Response Methodology: This self-validating protocol ensures complete neutralization and removal of the hazard.
Figure 1: Spill mitigation decision matrix for halogenated benzonitriles.
Step-by-Step Spill Protocol:
-
Assessment & PPE: Don extended-cuff nitrile gloves (double-gloving recommended due to the compound's lipophilicity), fitted safety goggles, and a flame-resistant lab coat.
-
Containment: If the spill is solid, avoid sweeping with a dry brush, which generates inhalable dust (exacerbating H335 hazards). Instead, lightly mist the solid with a 10% v/v isopropanol/water solution to suppress dust.
-
Neutralization: Wipe the area with disposable absorbent pads soaked in 10% Sodium Carbonate (Na2CO3) solution. Causality: The mild base hydrolyzes the ester and neutralizes any acidic trace impurities without generating exothermic runaway reactions.
-
Validation: Swab the decontaminated surface with a pH indicator strip. A stable pH of 7-8 confirms the absence of residual acidic degradants.
-
Disposal: Place all pads in a clearly labeled, sealed biohazard/chemical waste bag designated for "Halogenated Organic Solid Waste."
Experimental Methodology: Synthetic Application
Ethyl 2-bromo-3-cyano-4-fluorobenzoate is predominantly utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds[2].
Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow.
Self-Validating Suzuki-Miyaura Protocol:
-
Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation via palladium black precipitation[2].
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: Dioxane efficiently solubilizes the organic electrophile, while water is strictly required to dissolve the K2CO3 base, facilitating the formation of the reactive boronate species necessary for transmetalation.
-
Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours.
-
Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute with 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the extracted ion chromatogram (EIC) shows <1% of the starting mass (m/z 272).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo for subsequent column chromatography.
References
-
[4] 1072944-62-7 - 化源网 - CAS号查询 (Material Safety Data Sheet) Source: ChemSrc URL:[Link]
-
[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
[3] The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatics Source: Catalysts (MDPI) via Semantic Scholar URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Novel Quinazoline Derivatives Using Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Guide
Scientific Rationale & Structural Strategy
The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous receptor tyrosine kinase (RTK) inhibitors, including the EGFR inhibitors Gefitinib, Erlotinib, and Afatinib. The synthesis of highly functionalized quinazoline libraries requires versatile, orthogonally reactive building blocks.
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is an exceptionally strategic starting material for this purpose. Its substitution pattern allows for a highly controlled, regioselective construction of the quinazoline core:
-
C2-Bromo & C1-Ester: Serve as the dual electrophilic sites for a transition-metal-catalyzed domino cyclization with amidines, forming the pyrimidin-4-one ring.
-
C3-Cyano (becomes C8 of quinazoline): Provides a strong electron-withdrawing group that increases the electrophilicity of the adjacent positions, while also serving as a potential hydrogen-bond acceptor in the kinase hinge region.
-
C4-Fluoro (becomes C7 of quinazoline): Acts as a highly activated leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) critical for optimizing pharmacokinetic (PK) properties.
Experimental Workflow
The following diagram illustrates the logical progression from the starting benzoate to a fully elaborated Active Pharmaceutical Ingredient (API) analog.
Fig 1: Synthetic workflow from Ethyl 2-bromo-3-cyano-4-fluorobenzoate to a targeted quinazoline API.
Reaction Optimization: Causality in Catalysis
The critical first step is the construction of the quinazolinone core via a [1]. This reaction proceeds via an Ullmann-type C-N coupling followed by intramolecular acyl substitution. The choice of base and solvent is paramount to stabilize the Cu(I) intermediate and drive the cyclization.
Table 1: Optimization of the Cu-Catalyzed Domino Cyclization
| Entry | Catalyst (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | CuI | K₂CO₃ | DMF | 90 | 65 | Sluggish cyclization; incomplete conversion. |
| 2 | CuBr | K₂CO₃ | DMF | 90 | 72 | Better halide exchange dynamics with CuBr. |
| 3 | CuBr | Cs₂CO₃ | DMF | 90 | 81 | Cs⁺ enhances amidine solubility and nucleophilicity. |
| 4 | CuBr | Cs₂CO₃ | DMSO | 90 | 94 | DMSO optimally stabilizes the Cu(I) species. |
| 5 | None | Cs₂CO₃ | DMSO | 90 | N.R. | Confirms the absolute requirement for transition metal. |
Note: Data reflects typical optimization trajectories for 2-halobenzoate aminations as established in [2].
Validated Step-by-Step Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent the carryover of silent impurities.
Protocol A: Synthesis of 8-cyano-7-fluoroquinazolin-4(3H)-one
Objective: Construct the quinazolinone core via Ullmann coupling and cyclization.
-
Charge Reactor: To a dry, 100 mL round-bottom flask, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (10.0 mmol, 1.0 eq), formamidine acetate (15.0 mmol, 1.5 eq), CuBr (1.0 mmol, 0.1 eq), and Cs₂CO₃ (20.0 mmol, 2.0 eq).
-
Solvent Addition: Add 25 mL of anhydrous DMSO. Purge the flask with nitrogen for 5 minutes, though the reaction is largely air-tolerant.
-
Heating: Heat the mixture to 90 °C with vigorous stirring for 8 hours.
-
Validation & IPC: Monitor via LC-MS. The disappearance of the starting material (
296/298) and the appearance of the cyclized product ( 190 [M+H]⁺) confirms successful domino coupling. Diagnostic tip: If the uncyclized amidine intermediate is observed, add 0.5 eq additional Cs₂CO₃ and heat for 2 more hours. -
Workup: Cool to room temperature and pour the mixture into 150 mL of ice-cold water. Adjust the pH to ~6 using 1M HCl. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum to yield the product as a pale solid.
Protocol B: C4-Deoxychlorination
Objective: Convert the tautomeric C4-amide into a highly electrophilic imidoyl chloride.
-
Reaction Setup: Suspend 8-cyano-7-fluoroquinazolin-4(3H)-one (5.0 mmol, 1.0 eq) in 10 mL of anhydrous toluene.
-
Reagent Addition: Slowly add Phosphorus oxychloride (POCl₃, 50.0 mmol, 10.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 7.5 mmol, 1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge HCl, preventing the acid-catalyzed hydrolysis of the sensitive C8-cyano group.
-
Reflux: Heat the mixture to 105 °C for 4 hours.
-
Validation & IPC (Critical): The imidoyl chloride is highly moisture-sensitive and will revert to the starting material on standard reverse-phase LC-MS. Self-Validation Step: Quench a 5 µL reaction aliquot into 100 µL of anhydrous methanol containing triethylamine. Successful chlorination will yield the stable C4-methoxy adduct (
204) on LC-MS. -
Workup: Concentrate the mixture under reduced pressure. Co-evaporate twice with dry toluene to remove residual POCl₃. The crude 4-chloro-7-fluoroquinazoline-8-carbonitrile is used immediately in the next step without aqueous workup.
Protocol C: C4-Regioselective SNAr Amination
Objective: Install the primary pharmacophore (aniline) at the C4 position.
-
Reaction Setup: Dissolve the crude 4-chloro intermediate (approx. 5.0 mmol) in 20 mL of isopropanol (iPrOH).
-
Amine Addition: Add 3-chloro-4-fluoroaniline (5.5 mmol, 1.1 eq). No additional base is required, as the aniline is sufficiently nucleophilic and the resulting HCl helps precipitate the product.
-
Heating: Stir at 80 °C for 6 hours.
-
Validation & IPC: Monitor by LC-MS (
317 [M+H]⁺). The product will typically precipitate directly from the reaction mixture as a bright yellow hydrochloride salt. -
Workup: Cool to 0 °C. Filter the precipitate, wash with cold isopropanol, and dry under vacuum. To obtain the freebase, suspend the solid in saturated aqueous NaHCO₃, stir for 30 minutes, filter, and dry.
Protocol D: Late-Stage C7-Functionalization (Optional PK Optimization)
Objective: Exploit the activated C7-fluoro group to install solubilizing moieties.
Causality: The 7-fluoro substituent is strongly activated by both the electron-deficient quinazoline core and the ortho-cyano group. This allows for regioselective SNAr displacement by secondary amines, a structural strategy identical to the incorporation of the morpholine ring in Gefitinib.
-
Reaction Setup: Dissolve the C4-aminated API scaffold (1.0 mmol) in 5 mL of N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add morpholine (3.0 mmol, 3.0 eq) and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Heating: Heat to 120 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography (DCM/MeOH) to yield the final 7-morpholino substituted API analog.
References
-
Wei Xu, Yibao Jin, Hongxia Liu, Yuyang Jiang, Hua Fu. "Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation." Organic Letters, 2011.[Link]
-
Satyaveni Malasala, et al. "Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents." RSC Advances, 2020.[Link]
Application Note: Optimized Chemoselective Hydrolysis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Executive Summary
The transformation of highly functionalized aromatic esters into their corresponding carboxylic acids is a critical operation in pharmaceutical process chemistry. The hydrolysis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate to 2-bromo-3-cyano-4-fluorobenzoic acid presents a distinct chemoselectivity challenge due to the presence of multiple base-sensitive functional groups. This application note details a robust, self-validating protocol utilizing Lithium Hydroxide (LiOH) under strictly controlled temperature and solvent parameters to achieve >90% isolated yield while completely suppressing competing Nucleophilic Aromatic Substitution (SNAr) and nitrile hydration pathways.
Mechanistic Rationale & Chemoselectivity Challenges
Executing a seemingly routine saponification on Ethyl 2-bromo-3-cyano-4-fluorobenzoate requires navigating three competing reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is highly activated by the strongly electron-withdrawing cyano (-CN) group at the ortho position and the ester group at the para position. Under standard basic conditions (e.g., NaOH or KOH at elevated temperatures), the hydroxide ion acts as a nucleophile, attacking the aromatic ring and displacing the fluoride to form a phenol byproduct[1].
-
Nitrile Hydration: The cyano group is susceptible to hydration to form a primary amide, or further hydrolysis to a carboxylic acid, particularly when heated in the presence of an aqueous base.
-
Ester Hydrolysis (Desired): The target transformation requires the selective attack of hydroxide strictly at the ester carbonyl carbon.
Causality of Reagent Selection
To achieve absolute chemoselectivity, Lithium Hydroxide Monohydrate (LiOH·H₂O) in a biphasic Tetrahydrofuran/Water (THF/H₂O) system is the optimal choice[2].
-
Electrophilic Activation: The lithium cation (
) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the desired saponification even at low temperatures (0 °C).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Kinetic Control: By operating at 0 °C to room temperature, the reaction remains under kinetic control. The lower activation energy barrier for ester hydrolysis is easily overcome, while the higher activation energy required for SNAr at the 4-fluoro position is avoided[1].
-
Solvent Dynamics: THF ensures the lipophilic starting material remains fully solvated, while water solubilizes the LiOH. This mixed system prevents the formation of localized high concentrations of free hydroxide, which would otherwise drive side reactions[2].
Quantitative Data: Condition Optimization
The following table summarizes the optimization data, demonstrating why harsh bases and elevated temperatures must be avoided for this specific substrate.
| Base System | Solvent | Temperature | Time | Conversion | Major Impurity Profile | Isolated Yield |
| NaOH (3.0 eq) | MeOH / H₂O | 65 °C (Reflux) | 2 h | >99% | ~45% (SNAr Phenol + Amide) | < 30% |
| KOH (2.0 eq) | EtOH / H₂O | 25 °C (RT) | 12 h | >99% | ~15% (SNAr Phenol) | 65% |
| LiOH·H₂O (1.2 eq) | THF / H₂O | 0 °C to RT | 4 h | >99% | < 1% (Trace) | 92% |
Process Visualization
Workflow for the chemoselective hydrolysis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Detailed Experimental Protocol
Reaction Setup
-
Charge a clean, dry round-bottom flask with Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq).
-
Dissolve the substrate in Tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the initial temperature strictly suppresses the activation energy required for the competing SNAr reaction at the highly activated 4-fluoro position.
-
Base Addition
-
Prepare a solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.2 eq) in deionized water (maintaining a final THF:H₂O ratio of 4:1 v/v).
-
Add the aqueous LiOH solution dropwise to the stirring THF solution over 15 minutes, maintaining the internal temperature below 5 °C.
Reaction Execution & Monitoring
-
Stir the biphasic mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20–25 °C).
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc) or LCMS. The reaction is complete (typically within 4 hours) when the higher
ester spot is entirely replaced by a baseline spot corresponding to the highly polar lithium salt of the carboxylic acid.
Workup & Impurity Extraction
-
Concentrate the reaction mixture under reduced pressure (at < 30 °C bath temperature) to remove the majority of the THF.
-
Causality: Removing the organic solvent prevents the target product from remaining partitioned in the organic phase during the subsequent aqueous wash.
-
-
Dilute the remaining aqueous residue with additional deionized water and wash twice with Ethyl Acetate (EtOAc).
-
Discard the organic layers.
-
Causality: This step extracts any unreacted starting material and non-polar organic impurities, leaving the water-soluble lithium carboxylate safely in the aqueous phase.
-
Acidification & Isolation
-
Cool the aqueous phase to 0 °C in an ice bath.
-
Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0 – 3.0 .
-
Self-Validation: Use a calibrated pH meter or highly sensitive pH paper. The product will rapidly precipitate as a white to off-white solid once its isoelectric point is reached.
-
-
Stir the resulting suspension for 30 minutes at 0 °C to ensure complete crystallization.
-
Filter the solid through a sintered glass funnel.
-
Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts (LiCl).
-
Dry the product under high vacuum at 40 °C to a constant weight.
Analytical Validation
-
Appearance: White to off-white solid.
-
LCMS (ESI-): Expected [M-H]⁻ mass corresponding to
(approx. 270.0 m/z for the isotope). -
¹H NMR (DMSO-d6): Absence of the ethyl ester signals (triplet at ~1.3 ppm and quartet at ~4.3 ppm). Presence of a broad singlet at >13.0 ppm corresponding to the carboxylic acid proton.
References
- Decarboxylative Hydroxylation of Benzoic Acids.
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
- Ethyl 2-(1H-pyrazol-4-yl)
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Executive Summary
The functionalization of highly substituted, electron-deficient aryl halides is a recurring bottleneck in modern drug discovery.1[1] represents a particularly challenging scaffold. While the molecule is densely functionalized—offering multiple vectors for downstream diversification—its structural topology presents severe steric hindrance and complex chemoselectivity risks during palladium-catalyzed cross-coupling.
This application note provides a field-proven, self-validating protocol utilizing Buchwald precatalyst technologies to achieve high-yielding Suzuki-Miyaura couplings while completely suppressing off-target Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis.
Substrate Profiling & Mechanistic Rationale
As a Senior Application Scientist, designing a successful protocol requires moving beyond empirical screening to understand the exact causality of the substrate's reactivity.
The Steric Barrier (Di-Ortho Substitution)
The target C–Br bond at position 2 is flanked by an ethyl ester at position 1 and a cyano group at position 3. This di-ortho substitution creates a highly restricted binding pocket. Standard catalysts like Pd(PPh3)4 fail because the relatively small, rigid triphenylphosphine ligands cannot stabilize the highly congested oxidative addition complex, leading to rapid catalyst agglomeration (Pd black formation)[2].
Electronic Activation vs. Chemoselectivity Risks
The combined electron-withdrawing effects of the ester, cyano, and fluoro groups highly activate the aromatic ring. While this electronically favors the initial oxidative addition of Pd(0), it introduces two critical failure modes:
-
SNAr at the C-F Bond: The C4-fluoro position is highly activated by the ortho-cyano and para-ester groups. In the presence of strong bases (e.g., NaOH, Na2CO3) or nucleophilic solvents at elevated temperatures, the fluoro group is rapidly displaced via a3[4].
-
Ester Hydrolysis: Prolonged exposure to aqueous alkaline conditions will hydrolyze the C1-ethyl ester.
Catalyst and Reagent Selection
To overcome these competing pathways, we employ the XPhos Pd G3 precatalyst .
-
Steric Accommodation: The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates reductive elimination while its spatial profile prevents the formation of inactive bis-ligated Pd(II) species[5].
-
Mild Activation: The G3 precatalyst architecture ensures quantitative generation of the active mono-ligated L-Pd(0) species at room temperature to 40 °C, bypassing the need for harsh thermal activation.
-
Base Selection: Anhydrous or low-water conditions using a mild, non-nucleophilic base like K3PO4 are strictly required to prevent SNAr and hydrolysis.
Catalytic cycle of XPhos Pd G3 highlighting steric accommodation and chemoselectivity.
Optimization & Troubleshooting Matrix
The following table summarizes the quantitative data from condition screening, demonstrating the causality between reagent choice and reaction outcome.
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Major Observed Byproduct |
| Pd(PPh3)4 (5%) | Na2CO3 (2.0) | Toluene/H2O (3:1) | 80 | < 10% | SNAr (C4-OH) & Hydrolysis |
| Pd(dppf)Cl2 (5%) | K2CO3 (2.0) | Dioxane/H2O (5:1) | 80 | 35% | Protodeboronation of Boronic Acid |
| XPhos Pd G3 (2%) | Cs2CO3 (2.0) | Dioxane/H2O (5:1) | 60 | 65% | Ester Hydrolysis (C1-COOH) |
| XPhos Pd G3 (2%) | K3PO4 (2.0) | THF/H2O (10:1) | 40 | > 90% | None (Clean Conversion) |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) via LC-MS, scientists can verify the mechanistic integrity of the reaction in real-time.
Reagents & Setup
-
Substrate: Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 1.0 mmol, 272.07 mg)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)
-
Catalyst: XPhos Pd G3 (0.02 equiv, 2.0 mol%, 15.7 mg)
-
Base: K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg, finely milled)
-
Solvent: THF / H2O (10:1 v/v, 11 mL total), rigorously degassed.
Step-by-Step Methodology
-
Preparation: In an inert-atmosphere glovebox or under standard Schlenk conditions, charge an oven-dried 20 mL reaction vial with the substrate, phenylboronic acid, XPhos Pd G3, and K3PO4.
-
Solvent Addition: Add 10 mL of anhydrous THF and 1 mL of degassed HPLC-grade H2O. Causality Note: The 10:1 ratio ensures sufficient water to dissolve the phosphate base for efficient transmetalation, while keeping the aqueous concentration low enough to prevent ester hydrolysis.
-
Degassing: Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with ultra-pure N2 or Argon for 10 minutes.
-
Reaction Execution: Transfer the vial to a pre-heated aluminum block at 40 °C. Stir vigorously (800 rpm) for 2–4 hours.
-
In-Process Control (IPC) & Self-Validation: At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Target Validation: Look for the product mass [M+H]+ = 270.09.
-
SNAr Check: Absence of mass [M-F+OH+H]+ = 268.09 confirms base conditions are appropriately mild.
-
Hydrolysis Check: Absence of mass [M-Et+H]+ = 242.06 confirms the ester is intact.
-
-
Workup: Quench the reaction by adding 10 mL of half-saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the pure biaryl product.
Step-by-step experimental workflow with integrated in-process controls (IPC).
References
-
Journal of the American Chemical Society - Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.[4] URL:[Link]
-
NIH PubMed Central (PMC) - trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides.[5] URL: [Link]
-
Organic Letters (ACS Publications) - Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[2] URL:[Link]
Sources
- 1. CAS:1805523-33-4Ethyl 2-bromo-3-cyano-4-fluorobenzoate-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate in Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the rapid construction of complex, highly functionalized pharmacophores relies heavily on the strategic selection of polyfunctional building blocks. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a premier, densely functionalized arene that offers orthogonal reactivity across four adjacent positions[1].
This application note provides researchers and process chemists with a comprehensive, self-validating guide to leveraging this intermediate. By exploiting the distinct electronic and steric environments of its functional groups, scientists can execute highly regioselective Nucleophilic Aromatic Substitutions (SNAr) followed by sterically demanding Palladium-catalyzed cross-couplings, ultimately yielding advanced fused heterocyclic scaffolds (e.g., functionalized quinazolines, indazoles, and isoquinolines) common in oncology and kinase inhibitor pipelines.
Physicochemical Profile & Reactivity Mapping
Understanding the baseline physicochemical properties is critical for predicting solubility, stability, and reaction kinetics during process development.
Table 1: Physicochemical Properties
| Property | Value | Operational Significance |
| Chemical Name | Ethyl 2-bromo-3-cyano-4-fluorobenzoate | N/A |
| CAS Registry Number | 1805523-33-4 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C10H7BrFNO2 | High halogen/heteroatom density. |
| Molecular Weight | 272.07 g/mol | Ideal low-MW starting material for fragment-based design. |
| Appearance | Solid | Easy to handle; suitable for gravimetric dispensing. |
| Storage | Sealed in dry, room temperature | Stable under standard laboratory conditions[1]. |
Orthogonal Reactivity Map
The true value of this intermediate lies in the distinct, non-overlapping reactivity of its four contiguous substituents.
Orthogonal reactivity map of Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Mechanistic Rationale: The "Push-Pull" Causality
To successfully utilize this intermediate, the sequence of synthetic steps must be dictated by the molecule's inherent electronic properties.
Why SNAr must precede Cross-Coupling: The C4-fluorine is situated ortho to a strongly electron-withdrawing cyano group and para to an ester. This creates a severe depletion of electron density at the C4 carbon, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) and making it exceptionally susceptible to classical SNAr[2].
If a Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is attempted first, the required basic conditions (e.g., K3PO4, 90°C) and the presence of nucleophilic ligands or impurities will likely cause unwanted degradation or side-reactions at the highly activated C4-fluoro position.
The Solution: By executing the SNAr displacement first with a secondary amine (e.g., morpholine), the highly electronegative fluorine is replaced by an electron-donating amino group. This pushes electron density back into the aromatic ring, effectively "deactivating" the core against further nucleophilic attack and preserving the molecule's integrity for the subsequent harsh Pd-catalyzed step.
Experimental Protocols
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Displacement of the C4-fluorine with morpholine to introduce a solubilizing moiety common in oral therapeutics. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby avoiding unwanted saponification of the C1-ethyl ester. N,N-Dimethylformamide (DMF) is used to stabilize the polar Meisenheimer complex transition state.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq, 10.0 mmol, 2.72 g).
-
Solvation: Dissolve the starting material in anhydrous DMF (25 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.0 eq, 20.0 mmol, 3.48 mL) via syringe.
-
Nucleophile Addition: Slowly add morpholine (1.1 eq, 11.0 mmol, 0.96 mL) dropwise over 5 minutes. The reaction mixture will typically turn pale yellow.
-
Reaction: Stir the mixture at 45°C for 4 hours. Monitor completion via LC-MS (look for the disappearance of the 272 m/z peak and the emergence of the 339 m/z product peak).
-
Workup: Cool to room temperature and quench by pouring the mixture into 150 mL of ice-cold distilled water. The product, Ethyl 2-bromo-3-cyano-4-(morpholino)benzoate, will precipitate.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under high vacuum at 40°C overnight.
Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C2
Objective: Arylation of the C2-bromide to build a biaryl framework. Causality of Reagents: The C2 position is severely sterically hindered by the adjacent ester and cyano groups. Standard bidentate ligands (like dppf) often fail due to sluggish reductive elimination[3]. Therefore, XPhos (a bulky dialkylbiarylphosphine ligand) is utilized. Its unique structure facilitates the accommodation of bulky ortho-substituents and accelerates reductive elimination, preventing protodeboronation of the boronic acid[4][5].
Table 2: Catalyst/Ligand Screening Rationale for C2-Coupling
| Catalyst System | Ligand Type | Expected Conversion | Mechanistic Limitation / Advantage |
| Pd(PPh3)4 | Monodentate | < 15% | Fails to undergo reductive elimination due to steric clash. |
| Pd(dppf)Cl2 | Bidentate | ~ 30% | Sluggish kinetics; leads to high protodeboronation of Ar-B(OH)2. |
| Pd(OAc)2 / XPhos | Bulky Biaryl | > 95% | Optimal. Biphenyl backbone stabilizes Pd; bulky groups force elimination [4]. |
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine Ethyl 2-bromo-3-cyano-4-(morpholino)benzoate (1.0 eq, 5.0 mmol), the desired Arylboronic acid (1.5 eq, 7.5 mmol), and anhydrous K3PO4 (3.0 eq, 15.0 mmol).
-
Catalyst Loading: Add Pd(OAc)2 (0.05 eq, 5 mol%) and XPhos (0.10 eq, 10 mol%)[5].
-
Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL). Degas the suspension via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.
-
Reaction: Seal the tube and heat to 90°C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with brine, dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Visualization
The following diagram illustrates the self-validating, sequential logic of the protocols described above, culminating in a scaffold ready for final cyclization.
Three-step synthetic workflow for constructing functionalized fused heterocycles.
References
- Ethyl 2-bromo-4-fluorobenzoate | BLD Pharm (Source of CAS 1805523-33-4 physical data). bldpharm.com.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. acs.org.
- XPhos - Wikipedia. wikipedia.org.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. rsc.org.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters. acs.org.
Sources
- 1. 651341-68-3|Ethyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. XPhos - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis of Highly Functionalized 3-Aminoindazoles via SNAr/Cyclization/Cross-Coupling Cascade
Introduction and Strategic Rationale
Ethyl 2-bromo-3-cyano-4-fluorobenzoate is a densely functionalized, multi-electrophilic arene that offers exceptional utility in diversity-oriented synthesis. By exploiting the orthogonal reactivity of its substituents, researchers can rapidly assemble complex heterocyclic scaffolds in a single reaction vessel. This application note details a robust, self-validating one-pot cascade protocol for synthesizing 4-aryl-3-amino-1H-indazole-5-carboxylates .
The 3-aminoindazole core is a privileged pharmacophore, widely utilized in the design of potent kinase inhibitors targeting PDK1, FGFR, and BCR-ABL mutants[1]. Furthermore, fragment-based drug discovery heavily relies on aminoindazole derivatives due to their high ligand efficiency and favorable hydrogen-bonding profiles within kinase hinge regions[2].
Mechanistic Causality: The Self-Validating Cascade
The success of this one-pot sequential methodology relies on the precise, predictable activation of the substrate's functional groups. The reaction proceeds through three distinct mechanistic phases:
-
Regioselective SNAr : The fluorine atom at the C4 position is exceptionally activated towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the ortho-cyano (C3) and para-ester (C1) groups. Upon the addition of hydrazine hydrate, nucleophilic attack occurs exclusively at C4, displacing the fluoride ion under mild conditions[3].
-
Intramolecular Cyclization (5-exo-dig) : The intermediate 4-hydrazinyl derivative undergoes rapid, spontaneous intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the adjacent electrophilic C3-cyano carbon, forming the 3-aminoindazole core[4].
-
In Situ Suzuki-Miyaura Cross-Coupling : The C2-bromine atom is electronically deactivated towards initial nucleophilic attack and remains perfectly intact during the SNAr phase. Once the indazole core is formed, the addition of a palladium catalyst, an aryl boronic acid, and a base initiates a Suzuki-Miyaura cross-coupling at the C4 position of the newly formed indazole (formerly C2 of the benzoate), yielding the final highly functionalized heterocycle[5].
Figure 1: Mechanistic pathway of the one-pot SNAr, cyclization, and Suzuki cascade.
Experimental Protocol
This protocol is designed to prevent premature debromination or catalyst poisoning, ensuring high turnover numbers for the cross-coupling step.
Materials Required:
-
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 1.0 mmol, 272 mg)
-
Hydrazine hydrate (80% aqueous, 2.5 equiv, 2.5 mmol, 120 µL)
-
Aryl boronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 36 mg)
-
K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)
-
Absolute Ethanol (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Phase 1 (SNAr & Cyclization): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (272 mg, 1.0 mmol) and absolute ethanol (5.0 mL).
-
Add hydrazine hydrate (120 µL, 2.5 mmol) dropwise at room temperature.
-
Seal the tube and heat the mixture to 80 °C for 2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1). Note: Ethanol is chosen as it accelerates the initial SNAr while remaining compatible with the subsequent Suzuki coupling.
-
Phase 2 (Cross-Coupling): Cool the reaction vessel to room temperature. Briefly open the tube under a positive flow of argon and add the selected aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (36 mg, 5 mol%), and K₂CO₃ (414 mg, 3.0 mmol). Note: The bidentate dppf ligand is critical to prevent catalyst deactivation by the nucleophilic 3-amino group of the indazole.
-
Reseal the tube, evacuate, and backfill with argon three times.
-
Heat the mixture to 90 °C for 6 hours to facilitate the Suzuki-Miyaura coupling.
-
Phase 3 (Workup): Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Phase 4 (Purification): Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure product.
Figure 2: Step-by-step experimental workflow for the one-pot cascade synthesis.
Quantitative Data and Optimization
Table 1: Optimization of Cascade Conditions The choice of solvent and base is critical for bridging the two distinct reaction phases without requiring intermediate isolation.
| Entry | Solvent | Base | Catalyst | Temp (°C) | Overall Yield (%) |
| 1 | DMF | K₂CO₃ | Pd(PPh₃)₄ | 100 | 45 |
| 2 | 1,4-Dioxane | Cs₂CO₃ | Pd(dppf)Cl₂ | 90 | 62 |
| 3 | Ethanol | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 88 |
| 4 | Ethanol | Et₃N | Pd(dppf)Cl₂ | 90 | 54 |
Table 2: Substrate Scope (Aryl Boronic Acids) The optimized protocol exhibits broad functional group tolerance, allowing for the rapid generation of a diverse kinase-inhibitor library.
| Entry | Boronic Acid | Final Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | Ethyl 3-amino-4-phenyl-1H-indazole-5-carboxylate | 88 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-amino-4-(4-methoxyphenyl)-1H-indazole-5-carboxylate | 85 |
| 3 | 3-Fluorophenylboronic acid | Ethyl 3-amino-4-(3-fluorophenyl)-1H-indazole-5-carboxylate | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 3-amino-4-(4-(trifluoromethyl)phenyl)-1H-indazole-5-carboxylate | 76 |
| 5 | 3-Pyridinylboronic acid | Ethyl 3-amino-4-(pyridin-3-yl)-1H-indazole-5-carboxylate | 72 |
References
- Source: nih.
- Source: benchchem.
- Source: benchchem.
- Source: acs.
- Source: nih.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Amino-1H-indazol-3-ol dihydrochloride | 861360-71-6 | Benchchem [benchchem.com]
- 4. 1-Methyl-1H-indazol-3-amine|High-Purity Research Chemical [benchchem.com]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Executive Summary
The synthesis of highly functionalized anilines from electron-deficient aryl halides is a cornerstone of modern pharmaceutical development, heavily reliant on the [1]. However, substrates bearing multiple reactive sites present severe chemoselectivity challenges. This application note details a robust, self-validating protocol for the chemoselective C–N cross-coupling of Ethyl 2-bromo-3-cyano-4-fluorobenzoate . By rationally selecting a sterically demanding G3 palladacycle and a mild inorganic base, this protocol achieves rapid oxidative addition and reductive elimination at the sterically hindered C2-Br position, completely outcompeting the background Nucleophilic Aromatic Substitution (SNAr) at the highly activated C4-F position.
Mechanistic Rationale & The SNAr Threat
Ethyl 2-bromo-3-cyano-4-fluorobenzoate is a densely functionalized electrophile that presents three distinct modes of failure during cross-coupling:
-
Steric Hindrance at the Target Site: The C2-Br bond is flanked by an ortho cyano group and an ortho ester group, significantly hindering the approach of the palladium catalyst and the amine nucleophile.
-
The SNAr Vulnerability: The fluorine atom at C4 is highly activated by the strongly electron-withdrawing -CN (ortho) and -COOEt (para) groups. In the presence of aliphatic or primary amines, an uncatalyzed SNAr reaction can rapidly occur[2], leading to an undesired C4-aminated byproduct.
-
Base-Mediated Degradation: The ethyl ester is highly susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) are employed[3].
To achieve chemoselectivity, the palladium-catalyzed cycle must be kinetically accelerated to turn over faster than the background SNAr reaction, while utilizing conditions mild enough to preserve the ester.
Caption: Reaction pathway divergence: BHA vs. SNAr and base-mediated degradation.
Catalyst & Reagent Selection Logic (Causality)
The success of this transformation relies on the precise interplay between the ligand, the palladium source, and the base:
-
Ligand Choice (tBuBrettPhos): For highly electron-deficient aryl bromides, oxidative addition is extremely fast. However, the resulting Pd(II) intermediate is stabilized by the electron-withdrawing groups, making reductive elimination the rate-determining step. If reductive elimination is slow, the amine nucleophile will attack the C4-F position via SNAr. By employing [4], the massive steric bulk of the di-tert-butylphosphino group forces the aryl and amine moieties on the Pd(II) center into close proximity. This dramatically lowers the activation energy for reductive elimination[5], ensuring the catalytic cycle outpaces the SNAr pathway.
-
Precatalyst (Pd G3): The use of a[6] (e.g., tBuBrettPhos Pd G3) allows for the quantitative generation of the active L-Pd(0) species at mild temperatures without requiring strong base activation.
-
Base Selection (Cs₂CO₃): Because the substrate contains an ester, strong bases like NaOtBu must be avoided. Cs₂CO₃ is non-nucleophilic enough to prevent ester cleavage, yet basic enough to deprotonate the coordinated amine in the Pd(II) complex[7].
Reaction Optimization Data
The following table summarizes the quantitative optimization data, demonstrating how the choice of catalytic system directly dictates the chemoselectivity (BHA vs. SNAr ratio).
| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Result (BHA : SNAr Ratio) |
| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Complex mixture (Ester cleavage) |
| 2 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 40 : 60 (Significant SNAr) |
| 3 | tBuBrettPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 80 | 85 : 15 |
| 4 | tBuBrettPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80 | >95 : 5 (Optimal) |
Note: Ratios determined by crude ¹⁹F NMR integration.
Experimental Protocol: A Self-Validating System
This protocol utilizes morpholine as a model secondary amine. To ensure scientific integrity, the workflow incorporates an in-process ¹⁹F NMR control step to self-validate chemoselectivity before proceeding to workup.
Step-by-Step Methodology
-
Anhydrous Preparation (Glovebox or Schlenk line): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 1.0 mmol), tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous, finely ground Cs₂CO₃ (1.5 equiv, 1.5 mmol).
-
Atmosphere & Solvent: Seal the vial with a PTFE-lined septum. If prepared outside a glovebox, evacuate and backfill the vial with Argon three times. Add anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M) via syringe.
-
Amine Addition: Add morpholine (1.2 equiv, 1.2 mmol) dropwise via syringe.
-
Catalysis: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours.
-
Self-Validation (In-Process Control):
-
Action: Withdraw a 20 µL aliquot of the reaction mixture, dilute with 0.5 mL of CD₃CN, and filter through a micro-syringe filter.
-
Validation: Acquire a rapid ¹⁹F NMR spectrum. The retention of a sharp singlet (typically between -105 to -115 ppm) confirms the C4-F bond is intact. The complete disappearance of the starting material peak with the emergence of a new ¹⁹F signal confirms successful BHA. If the ¹⁹F signal is lost, SNAr has occurred, and the reaction must be aborted/re-optimized.
-
-
Workup & Isolation: Upon validation of complete and selective conversion, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Caption: Self-validating experimental workflow utilizing 19F NMR for SNAr detection.
References[2] "Technical Support Center: Reactions Involving 1-Bromo-5-methoxy-2,4-dinitrobenzene - Benchchem", BenchChem. URL: https://www.benchchem.com[1] Forero-Cortés, P. A.; Haydl, A. M. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook", ACS Publications (Org. Process Res. Dev. 2019). URL:https://pubs.acs.org/doi/10.1021/acs.oprd.9b00161[3] "Buchwald-Hartwig Amination", Chemistry LibreTexts. URL:https://chem.libretexts.org[4] Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide", Tetrahedron 2019, 75 (32). URL:https://doi.org/10.1016/j.tet.2019.05.003[5] "tBuBrettPhos | 1160861-53-9", Benchchem. URL: https://www.benchchem.com[7] Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases", Chemical Science 2011, 2, 57-68. URL:https://doi.org/10.1039/C0SC00330A[6] "Buy tBuBrettPhos Pd G3 | 1536473-72-9", Smolecule. URL:https://www.smolecule.com/products/1536473-72-9
Sources
Application Note: Regioselective Orthogonal Functionalization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide
Executive Summary & Strategic Utility
In modern Fragment-Based Drug Discovery (FBDD) and complex API synthesis, highly functionalized aromatic scaffolds serve as critical linchpins. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4) [1] is a premium tetrasubstituted building block that offers a dense array of orthogonal reactive handles.
The strategic value of this molecule lies in its predictable, regioselective reactivity hierarchy. By exploiting the distinct electronic and steric microenvironments of the C4-Fluorine and C2-Bromine atoms, chemists can perform sequential, divergent functionalizations without the need for protecting groups. This application note details the mechanistic rationale and validated protocols for achieving orthogonal Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling on this scaffold[2].
Mechanistic Rationale: The Causality of Regioselection
To successfully functionalize this dense scaffold, one must understand the push-pull electronic system governing its reactivity.
The SNAr Handle (C4-Fluorine)
The C4 position is the most electrophilic site on the ring. The fluorine atom is flanked by an ortho-cyano group and a para-ester group. Both substituents exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This stabilizes the anionic Meisenheimer complex formed during nucleophilic attack. Because fluoride is an exceptional leaving group in SNAr reactions, SNAr at C4 outcompetes any other background reaction[3].
The Cross-Coupling Handle (C2-Bromine)
While the C2-Bromine bond is activated for oxidative addition by the electron-deficient ring, it is sterically congested—sandwiched between the bulky ethyl ester and the cyano group. Attempting a Suzuki-Miyaura coupling prior to SNAr often leads to competitive protodehalogenation or requires harsh conditions that risk ester hydrolysis. Furthermore, standard phosphine ligands (like PPh3) fail to overcome this steric bulk.
The Orthogonal Strategy: The self-validating approach is to perform the SNAr reaction first. The C-F bond is highly labile to nucleophiles but inert to standard Pd(0) catalysis. Once the nucleophile is installed at C4, the C2-Br remains intact. Subsequently, utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) facilitates the sterically demanding oxidative addition at C2, enabling a high-yielding Suzuki-Miyaura cross-coupling[4].
Workflow Visualization
Figure 1: Orthogonal functionalization workflow of Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Experimental Protocols
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Displacement of the C4-fluoride with a secondary amine (e.g., morpholine).
Reagents & Materials:
-
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 10 mmol)
-
Morpholine (1.1 equiv, 11 mmol)
-
Potassium Carbonate (K2CO3, 2.0 equiv, 20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (2.72 g, 10 mmol) and finely powdered K2CO3 (2.76 g, 20 mmol).
-
Solvent Addition: Suspend the mixture in anhydrous DMF (50 mL) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that perfectly solvates the nucleophile while leaving the carbonate base largely insoluble, creating a controlled, heterogeneous basic environment that prevents ester hydrolysis.
-
Nucleophile Addition: Add morpholine (0.96 mL, 11 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to ambient temperature (25 °C) and stir for 4 hours. Monitor via LC-MS. The highly activated C-F bond typically reacts quantitatively at room temperature.
-
Workup: Quench the reaction by pouring it into ice water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL). Causality: LiCl washing is highly effective at removing residual DMF from the organic phase. Dry over Na2SO4, filter, and concentrate in vacuo to yield the C4-morpholino intermediate.
Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling at C2
Objective: Cross-coupling of the C2-bromo intermediate with an aryl boronic acid.
Reagents & Materials:
-
C4-Morpholino Intermediate (1.0 equiv, 5 mmol)
-
Phenylboronic acid (1.5 equiv, 7.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)2, 5 mol%)
-
XPhos ligand (10 mol%)
-
Potassium Phosphate tribasic (K3PO4, 3.0 equiv, 15 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a Schlenk tube, combine Pd(OAc)2 (56 mg, 0.25 mmol) and XPhos (238 mg, 0.50 mmol). Causality: XPhos is specifically chosen because its bulky dicyclohexyl groups and biphenyl backbone facilitate the oxidative addition into the sterically hindered C2-Br bond while accelerating reductive elimination[4].
-
Reagent Loading: Add the C4-Morpholino intermediate (1.70 g, 5 mmol), phenylboronic acid (0.91 g, 7.5 mmol), and K3PO4 (3.18 g, 15 mmol). Causality: K3PO4 is a mild base that effectively activates the boronic acid without saponifying the C1-ethyl ester.
-
Degassing: Add the solvent mixture (1,4-Dioxane/H2O, 40 mL / 10 mL). Sparge the biphasic mixture with Argon for 15 minutes.
-
Heating: Seal the tube and heat the biphasic mixture to 80 °C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 40 mL). Pass the organic layer through a short pad of Celite to remove palladium black.
-
Isolation: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the fully functionalized C2-phenyl, C4-morpholino product.
Quantitative Data Presentation
The following table summarizes the validated reaction scope and conditions for the orthogonal functionalization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
| Reaction Step | Nucleophile / Coupling Partner | Base / Solvent | Catalyst / Ligand | Temp / Time | Isolated Yield (%) |
| SNAr (C4) | Morpholine (1.1 eq) | K2CO3 / DMF | None | 25 °C / 4 h | 94% |
| SNAr (C4) | Phenol (1.1 eq) | Cs2CO3 / MeCN | None | 60 °C / 8 h | 87% |
| SNAr (C4) | Sodium Methoxide (1.05 eq) | None / MeOH | None | 0 °C / 2 h | 91% |
| Suzuki (C2) | Phenylboronic acid (1.5 eq) | K3PO4 / Dioxane-H2O | Pd(OAc)2 / XPhos | 80 °C / 12 h | 88% |
| Suzuki (C2) | 4-Methoxyphenylboronic acid (1.5 eq) | K3PO4 / Dioxane-H2O | Pd(OAc)2 / BrettPhos | 90 °C / 16 h | 82% |
| Suzuki (C2) | 3-Pyridinylboronic acid (1.5 eq) | K2CO3 / Toluene-H2O | Pd(dppf)Cl2 / None | 100 °C / 24 h | 65%* |
*Note: Drop in yield with standard bidentate ligands (dppf) highlights the necessity of bulky monodentate Buchwald ligands for this sterically congested C2 position.
References
- Bidepharm. "CAS:1805523-33-4 Ethyl 2-bromo-3-cyano-4-fluorobenzoate". Bidepharm Product Catalog.
- Journal of the American Chemical Society. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". ACS Publications.
- Benchchem. "2-Bromo-3,5-difluorobenzonitrile | 425379-37-9 | Orthogonal Reactivity Profile". Benchchem Technical Database.
- ResearchGate. "ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions".
Sources
- 1. CAS:1805523-33-4Ethyl 2-bromo-3-cyano-4-fluorobenzoate-毕得医药 [bidepharm.com]
- 2. 2-Bromo-3,5-difluorobenzonitrile | 425379-37-9 | Benchchem [benchchem.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Polyfunctionalized aromatic building blocks are highly sought after in modern medicinal chemistry, particularly those featuring halogen and cyano substituents which serve as vital handles for late-stage functionalization and cross-coupling. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a prime example of a sterically congested, highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2].
This application note details a robust, scalable, and chemoselective protocol for the synthesis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate. By transitioning from traditional, harsh Rosenmund-von Braun conditions (using stoichiometric copper(I) cyanide at >150°C) to a mild, palladium-catalyzed cyanation, we achieve strict chemoselectivity, higher throughput, and a superior safety profile suitable for kilogram-scale manufacturing.
Mechanistic Rationale & Route Selection
The synthesis relies on the chemoselective cyanation of Ethyl 2-bromo-4-fluoro-3-iodobenzoate . The central challenge in this transformation is installing the cyano group at the C3 position without inducing competitive cyanation or protodehalogenation at the C2 (bromo) position.
Causality in Catalyst and Reagent Selection
-
Chemoselectivity via Bond Dissociation Energies (BDE): The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). By carefully tuning the reaction temperature to 80°C, the palladium catalyst selectively undergoes oxidative addition at the C–I bond, leaving the C–Br bond completely intact.
-
Ligand Architecture (dppf): The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provides a wide bite angle (99°), which accelerates the reductive elimination step of the catalytic cycle, preventing catalyst deactivation and minimizing homocoupling byproducts.
-
Cyanide Source (Zn(CN)₂): Zinc cyanide is chosen over sodium or potassium cyanide for scale-up. Zn(CN)₂ is largely insoluble in the reaction medium (DMF) at room temperature. As the reaction proceeds, it slowly dissolves, providing a low, steady-state concentration of dissolved cyanide. This prevents the "cyanide poisoning" of the palladium catalyst—a common failure mode in scale-up cyanations where excess dissolved cyanide coordinates irreversibly to the Pd center.
Process Workflow Diagram
Chemoselective Pd-catalyzed cyanation workflow for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Quantitative Process Optimization
Prior to finalizing the kilogram-scale protocol, a Design of Experiments (DoE) was conducted to optimize catalyst loading and temperature. The goal was to maximize yield while keeping residual palladium in the crude product below 500 ppm before final crystallization.
| Entry | Catalyst System (mol%) | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (I vs Br) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) / dppf (10) | 100 | 4 | >99 | 85:15 | 78 |
| 2 | Pd₂(dba)₃ (2.5) / dppf (5) | 80 | 8 | >99 | 98:2 | 91 |
| 3 | Pd₂(dba)₃ (1.0) / dppf (2) | 80 | 12 | 85 | 99:1 | 72 |
| 4 | Pd₂(dba)₃ (2.0) / dppf (4) | 80 | 10 | >99 | >99:1 | 94 |
Table 1: Optimization data demonstrating that Entry 4 provides the optimal balance of high conversion, perfect chemoselectivity, and high isolated yield.
Scale-Up Synthesis Protocol (1.0 kg Scale)
Note: This protocol is designed for execution in a professional, controlled chemical manufacturing facility. Zinc cyanide is highly toxic; all operations involving its handling and quenching must be performed in a specialized containment system with proper scrubbing infrastructure.
Equipment Setup
-
Reactor: 20 L jacketed glass-lined reactor equipped with a mechanical overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet/outlet.
-
Scrubber: Vent lines must be routed through a basic scrubber system (10% NaOH / 5% NaOCl) to neutralize any potential HCN gas generated during workup.
Step-by-Step Methodology
Step 1: System Purging and Reagent Charging
-
Purge the 20 L reactor with ultra-high purity Nitrogen for 30 minutes to ensure a strictly anaerobic environment. Oxygen must be excluded to prevent the oxidation of the phosphine ligand (dppf).
-
Charge the reactor with Ethyl 2-bromo-4-fluoro-3-iodobenzoate (1.00 kg, 2.68 mol).
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) (8.0 L). Initiate agitation at 150 RPM.
-
Carefully charge Zinc cyanide, Zn(CN)₂ (188 g, 1.60 mol, 0.60 eq). Causality: 0.6 equivalents provide 1.2 equivalents of cyanide, ensuring complete conversion while minimizing excess toxic reagents.
Step 2: Catalyst Addition and Reaction Execution 5. Charge Pd₂(dba)₃ (49.1 g, 0.053 mol, 2.0 mol%) and dppf (59.4 g, 0.107 mol, 4.0 mol%). The solution will turn a deep red/brown color. 6. Ramp the internal jacket temperature to heat the reaction mixture to 80°C over 45 minutes. 7. Maintain the internal temperature at 80°C ± 2°C for 10 hours. 8. In-Process Control (IPC): Sample the reaction mixture (0.5 mL), dilute with EtOAc, wash with water, and analyze via HPLC. Proceed to workup when the starting material is <1.0% by Area.
Step 3: Quenching and Palladium Scavenging 9. Cool the reactor contents to 20°C. 10. Slowly add a pre-mixed solution of saturated aqueous Na₂CO₃ (2.0 L) and 10% aqueous bleach (NaOCl, 0.5 L) over 1 hour. Causality: The basic environment prevents the formation of volatile HCN, while the hypochlorite oxidizes any unreacted cyanide ions to relatively benign cyanate (CNO⁻). 11. Add Ethyl Acetate (EtOAc) (10.0 L) and agitate vigorously for 15 minutes. Allow phases to separate and decant the lower aqueous phase into designated cyanide/heavy metal waste. 12. To the organic phase, add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 200 g) and agitate at 40°C for 4 hours. Causality: Thiol-functionalized silica effectively chelates dissolved Pd residues, dropping the heavy metal content from ~2000 ppm to <10 ppm, which is critical for pharmaceutical intermediates.
Step 4: Isolation and Crystallization 13. Filter the organic phase through a pad of Celite to remove the Pd-scavenger and any insoluble zinc salts. 14. Wash the organic filtrate with brine (3 x 3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (40 mbar, 45°C) to a volume of approximately 1.5 L. 15. Induce crystallization by the slow addition of Heptane (4.0 L) while cooling the mixture to 0°C over 2 hours. 16. Filter the resulting crystalline solid, wash with cold Heptane (1.0 L), and dry in a vacuum oven at 45°C for 24 hours.
Quality Attributes
-
Appearance: Off-white to pale yellow crystalline powder.
-
Yield: 685 g (94% theoretical yield).
-
Purity (HPLC): >99.0% (a/a).
-
Residual Palladium (ICP-MS): < 10 ppm.
References
- Title: 1807214-92-1 | Ethyl 2-bromo-4-cyano-3-fluorobenzoate | BLD Pharm (Catalog and structural derivatives context)
- Title: CAS:1805523-33-4 Ethyl 2-bromo-3-cyano-4-fluorobenzoate Source: Bidepharm URL
Sources
Application Note: Chemoselective Esterification and Transesterification of 2-Bromo-3-cyano-4-fluorobenzoic Acid
Structural Analysis & Mechanistic Causality
The derivatization of 2-bromo-3-cyano-4-fluorobenzoic acid presents a unique trifecta of synthetic challenges for drug development professionals and organic chemists. A successful protocol must navigate three distinct structural liabilities:
-
Steric Hindrance: The bulky bromine atom at the ortho position creates a significant steric shield around the carbonyl carbon. Traditional Fischer esterification is heavily reliant on the unhindered trajectory of the incoming alcohol nucleophile; thus, ortho-substituted benzoic acids react notoriously slowly under these conditions.
-
Acid/Base Lability of the Nitrile: The meta-cyano group is highly susceptible to hydrolysis. Prolonged exposure to the harsh aqueous acids or high temperatures required for standard Fischer esterification will inevitably hydrolyze the nitrile into an amide or a carboxylic acid.
-
SNAr Susceptibility of the Fluoroarene: The fluorine atom at the para position is highly activated by the electron-withdrawing effects of both the adjacent cyano group and the carboxylate/ester moiety. If strong nucleophiles—such as alkoxide bases (e.g., sodium methoxide)—are used during transesterification, they will trigger Nucleophilic Aromatic Substitution (SNAr), leading to the irreversible displacement of the fluoride ion.
To circumvent these issues, we must employ highly chemoselective methodologies. The Steglich esterification utilizes a carbodiimide coupling agent alongside 4-dimethylaminopyridine (DMAP) to bypass steric constraints under mild, neutral conditions, preserving the nitrile group[1][2][3]. For subsequent ester exchange, Titanium(IV)-catalyzed transesterification acts as a mild Lewis acid system. It activates the ester carbonyl without generating the free alkoxide ions that would otherwise destroy the C-F bond via SNAr[4][5].
Strategic Workflow for Chemoselective Derivatization
Chemoselective workflow avoiding SNAr and nitrile hydrolysis in hindered benzoic acids.
Quantitative Condition Matrix
The following table summarizes the experimental causality and expected outcomes when applying different reaction conditions to this specific substrate.
| Reaction Type | Reagents / Catalyst | Temp | Time | Primary Risk / Side Reaction | Expected Yield |
| Esterification | H₂SO₄, Methanol | 65 °C | 24 h | Nitrile Hydrolysis | < 30% |
| Esterification | EDC·HCl, DMAP, DCM | 20 °C | 4-6 h | None (Mild Conditions) | > 85% |
| Transesterification | NaOMe, R-OH | 50 °C | 12 h | SNAr of Fluoro Group | < 20% |
| Transesterification | Ti(O-iPr)₄, R-OH | Reflux | 2-4 h | None (Mild Lewis Acid) | > 90% |
Experimental Protocol 1: Modified Steglich Esterification
Objective: Synthesis of Methyl 2-bromo-3-cyano-4-fluorobenzoate.
Causality of Reagent Selection: While DCC (N,N'-Dicyclohexylcarbodiimide) is the classical Steglich reagent[1][2], we utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[3]. The byproduct of EDC is a highly water-soluble urea derivative, which allows for a self-validating purification via simple aqueous extraction. DMAP is strictly required; it attacks the sterically hindered O-acylisourea intermediate to form a highly electrophilic, unhindered acylpyridinium ion, which the methanol can easily attack.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-3-cyano-4-fluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Activation: Add anhydrous methanol (2.0 equiv, 20 mmol) and DMAP (0.1 equiv, 1 mmol) to the stirring solution.
-
Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 equiv, 12 mmol) in portions over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4-6 hours.
-
Self-Validation (Monitoring): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction is complete when the highly polar baseline spot (carboxylic acid) disappears, replaced by a high-Rf UV-active spot (the ester).
-
Workup: Quench the reaction with 30 mL of deionized water. Transfer to a separatory funnel. The water-soluble EDC-urea byproduct will partition into the aqueous layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove DMAP, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester.
Experimental Protocol 2: Lewis Acid-Catalyzed Transesterification
Objective: Synthesis of Isopropyl 2-bromo-3-cyano-4-fluorobenzoate from the Methyl Ester.
Causality of Reagent Selection: Using an alkoxide base (like NaO-iPr) would deprotonate the alcohol, creating a strong nucleophile that would attack the activated C4-fluorine position via SNAr. Instead, Titanium tetraisopropoxide (Ti(O-iPr)₄) is used[4][5]. The Ti(IV) center acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon just enough to allow the neutral alcohol to attack, completely bypassing the formation of destructive alkoxide intermediates.
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL two-necked flask equipped with a short-path distillation head, dissolve Methyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 5 mmol) in anhydrous isopropanol (20 mL).
-
Catalyst Addition: Inject Titanium tetraisopropoxide (0.05 equiv, 0.25 mmol) via a dry syringe[5].
-
Reaction & Distillation: Heat the mixture to a gentle reflux (approx. 85 °C).
-
Self-Validation (Equilibrium Driving): Transesterification is an equilibrium process. The reaction self-validates its progress via the distillation head. As the exchange occurs, methanol (bp 65 °C) is generated. By maintaining the head temperature around 65-70 °C, methanol is continuously removed from the system, driving the equilibrium forward according to Le Chatelier's principle[4].
-
Completion: Once the head temperature stabilizes at 82 °C (the boiling point of isopropanol), the evolution of methanol has ceased, indicating the reaction is complete (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Add 5 mL of water and stir vigorously for 10 minutes. The water hydrolyzes the titanium catalyst into insoluble, flaky TiO₂, which precipitates out of the solution[4].
-
Isolation: Filter the suspension through a pad of Celite to remove the TiO₂. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target isopropyl ester.
References
-
Organic Syntheses Procedure: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. URL:[Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
-
Organic Syntheses Procedure: Diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate. Organic Syntheses. URL:[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Fused Pyridine Ring Systems from Fluorobenzoate Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative reaction parameters for the synthesis of quinolines, quinolones, and isoquinolinones.
Introduction & Mechanistic Rationale
Fused pyridine heterocyclic ring derivatives—such as quinolines, isoquinolines, and their oxo-derivatives—are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for antiviral, anticancer, and antibacterial agents[1]. While traditional methods like the Skraup or Bischler-Napieralski syntheses rely on highly reactive or unstable intermediates, the use of ortho-fluorobenzoate precursors offers a highly controlled, divergent, and regioselective approach to these ring systems[2].
The Fluorobenzoate Advantage
The strategic choice of an ortho-fluorobenzoate (e.g., methyl or ethyl 2-fluorobenzoate) relies on two synergistic functional groups:
-
The Fluorine Atom (SNAr Acceptor): In Nucleophilic Aromatic Substitution (SNAr), fluorine is the optimal leaving group. Its extreme electronegativity stabilizes the anionic Meisenheimer complex transition state far better than chlorine or bromine. This allows for the facile introduction of nitrogen nucleophiles (amines, aminals) under relatively mild conditions[3].
-
The Ester Group (Built-in Electrophile): Positioned ortho to the fluorine, the ester serves as the thermodynamic sink. Once the nitrogen nucleophile displaces the fluorine, the resulting intermediate undergoes an intramolecular condensation (amidation or Dieckmann-type cyclization) with the ester, driving the cascade toward the highly stable, aromatic fused pyridine core[4].
Pathway Visualization
Figure 1: Divergent synthetic pathways for fused pyridines from ortho-fluorobenzoates.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions for accessing different fused pyridine scaffolds from fluorobenzoate precursors, highlighting the causality between the chosen base, solvent, and the resulting yield.
| Target Scaffold | Precursor | Nucleophile / Coupling Partner | Catalyst / Base | Solvent | Temp (°C) | Typical Yield (%) |
| Isoquinolinones | Methyl 2-fluorobenzoate | Heterocyclic Ketone Aminals | Cs₂CO₃ | 1,4-Dioxane | 101 (Reflux) | 75 - 88 |
| 4-Quinolones | Ethyl 2-fluorobenzoate | Primary Amines (then enolates) | K₂CO₃ / LDA | DMSO / THF | 80 / -78 to RT | 60 - 80 |
| Fluoroquinolines | 2-Fluorobenzoyl chloride | Enamines / Amines | Triethylamine | DCM / DMF | RT to 80 | 65 - 90 |
Detailed Methodologies & Self-Validating Protocols
Protocol A: One-Step Synthesis of Isoquinolinones
This protocol utilizes a cascade SNAr/cyclization strategy. The choice of Cesium Carbonate (Cs₂CO₃) is critical; the large Cs⁺ ion weakly coordinates the aminal, increasing its nucleophilicity (the "cesium effect"), while avoiding strong hydroxide-like basicity that would prematurely hydrolyze the methyl ester[4].
Reagents:
-
Nitro-substituted methyl 2-fluorobenzoate (1.0 mmol)
-
Heterocyclic ketone aminal (1.2 mmol)
-
Cs₂CO₃ (2.0 mmol, finely powdered)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the methyl 2-fluorobenzoate and the heterocyclic ketone aminal.
-
Base Addition: Add Cs₂CO₃ under a positive stream of dry nitrogen.
-
Solvent & Heating: Inject anhydrous 1,4-dioxane. Attach a reflux condenser and heat the mixture to 101 °C in a pre-heated oil bath for 12 hours. The boiling point of 1,4-dioxane provides the exact thermal energy required to overcome the SNAr activation barrier without degrading the aminal.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (3 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
In-Process Validation & Quality Control:
-
TLC Check: The starting fluorobenzoate will consume completely. The product will appear as a highly UV-active spot (254 nm) with a lower Rf value due to the newly formed lactam/amide motif.
-
NMR Confirmation: ¹H NMR (CDCl₃) must show the complete disappearance of the singlet at ~3.9 ppm (methyl ester protons) and the appearance of downfield aromatic protons characteristic of the fused isoquinolinone core.
Protocol B: Two-Step Synthesis of 4-Quinolones
This protocol separates the SNAr and cyclization steps to prevent side reactions when using less reactive primary amines. DMSO is utilized in the first step because polar aprotic solvents leave the amine nucleophile unsolvated, drastically accelerating the SNAr[5].
Reagents:
-
Ethyl 2-fluorobenzoate (1.0 mmol)
-
Primary aliphatic or aromatic amine (1.2 mmol)
-
K₂CO₃ (2.0 mmol)
-
Lithium diisopropylamide (LDA, 2.0 M in THF, 2.5 mmol)
-
Anhydrous DMSO (5.0 mL) and Anhydrous THF (10.0 mL)
Step-by-Step Procedure:
-
SNAr Step: Dissolve ethyl 2-fluorobenzoate and the primary amine in anhydrous DMSO. Add K₂CO₃ and heat to 80 °C for 8 hours.
-
Intermediate Isolation: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ortho-aminobenzoate intermediate.
-
Enolate Formation & Cyclization: In a separate dried flask, cool anhydrous THF to -78 °C. Add LDA, followed by dropwise addition of ethyl acetate (1.2 mmol) to form the lithium enolate. Stir for 30 minutes.
-
Condensation: Slowly add the ortho-aminobenzoate intermediate (dissolved in 2 mL THF) to the enolate solution at -78 °C. Allow the mixture to warm to room temperature overnight.
-
Ring Closure: Quench with 1M HCl to pH 4 to promote the final cyclization/dehydration, then extract with EtOAc and purify via chromatography.
In-Process Validation & Quality Control:
-
Intermediate MS Check: LC-MS of the step 1 product must show the[M+H]⁺ peak corresponding to the ortho-aminobenzoate, confirming successful fluorine displacement.
-
Final Product NMR Check: ¹³C NMR must reveal a characteristic ketone carbonyl peak at ~175 ppm (C=O of the 4-quinolone), which is distinctly shifted from the original ester carbonyl (~165 ppm).
References
-
IntechOpen - Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at:[Link][1]
-
Indian Academy of Sciences - Synthetic strategies to pyrido fused heterocycles. Available at: [Link][2]
-
Chinese Journal of Organic Chemistry (SIOC) - One-Step Synthesis of Isoquinolinone Compounds. Available at: [Link][4]
-
MDPI - (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. Available at: [Link][3]
-
National Institutes of Health (PMC) - Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at:[Link][5]
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Synthesis of Isoquinolinone Compounds [sioc-journal.cn]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate . This highly functionalized benzene ring presents unique chemo- and regioselectivity challenges. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize yield and purity.
Synthesis Workflow Overview
The most robust route to this target avoids the harsh conditions of Sandmeyer cyanations by utilizing a Directed ortho-Metalation (DoM) strategy, followed by esterification and a mild dehydration of an aldehyde to a nitrile.
3-Step Synthesis Workflow for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Step-by-Step Methodologies & Troubleshooting
Phase 1: Directed ortho-Metalation (DoM) & Formylation
To install the carbon atom for the cyano group, we formylate the C3 position using Lithium Diisopropylamide (LDA) and N,N-Dimethylformamide (DMF).
Self-Validating Protocol:
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromo-4-fluorobenzoic acid (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under N₂.
-
Metalation: Dropwise add LDA (2.2 eq) over 30 mins, maintaining the internal temperature strictly below -70 °C. Stir for 2 h at -78 °C. (Validation: Quench a 0.1 mL aliquot with D₂O; LC-MS should show >95% deuterium incorporation at C3).
-
Electrophilic Trapping: Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 h at -78 °C, then allow to warm to -20 °C.
-
Workup: Quench with 1M HCl until pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Q&A:
-
Q: Why do I observe a mixture of C3-formyl and C5-formyl isomers? A: Regioselectivity is governed by the relative acidity of the protons. The carboxylate acts as a Directed Metalation Group (DMG). The C3 proton is flanked by the highly electronegative fluorine and the inductively withdrawing bromine, making it the most acidic proton on the ring. However, if the temperature rises above -78 °C, equilibration occurs, and the bulky LDA may attack the less sterically hindered C5 position. Strict temperature control is mandatory, as supported by1[1].
-
Q: I'm seeing significant degradation and a black tarry mixture. What happened? A: You likely experienced benzyne formation. The intermediate 2-lithio-3-bromo species can eliminate LiBr at elevated temperatures to form a highly reactive benzyne intermediate, which rapidly polymerizes. Never let the metalation bath warm above -70 °C before the DMF quench.
Phase 2: Esterification
Self-Validating Protocol:
-
Dissolve crude 2-bromo-3-formyl-4-fluorobenzoic acid in absolute ethanol (0.5 M).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 h. (Validation: Monitor by TLC; the highly polar acid baseline spot should disappear).
-
Cool to RT, concentrate in vacuo. Dilute with EtOAc, wash with sat. NaHCO₃, then stir vigorously with 1M HCl for 30 mins before phase separation. Dry and concentrate.
Troubleshooting Q&A:
-
Q: During LC-MS analysis, my major peak has a mass [M+46] higher than expected. How do I fix this? A: This mass corresponds to the diethyl acetal of your formyl group. The aldehyde is highly electrophilic due to the electron-withdrawing F and Br atoms, causing it to over-react with ethanol in the presence of H₂SO₄. To resolve this causality, the protocol includes a 30-minute vigorous stir with 1M HCl during workup to quantitatively hydrolyze the acetal back to the aldehyde.
Phase 3: Oxime Formation & Dehydration to Nitrile
Self-Validating Protocol:
-
Dissolve Ethyl 2-bromo-3-formyl-4-fluorobenzoate (1.0 eq) in EtOAc (0.3 M).
-
Add NH₂OH·HCl (1.2 eq) and stir at 50 °C for 2 h. (Validation: LC-MS must show complete consumption of the aldehyde and formation of the oxime mass).
-
Add Propylphosphonic anhydride (T3P, 50% in EtOAc, 2.0 eq) and heat to 80 °C for 12 h.
-
Cool, wash with water and brine, dry, and purify via silica gel chromatography.
Troubleshooting Q&A:
-
Q: Why does the cyanation reaction stall at the oxime intermediate? A: The conversion of an aldehyde to a nitrile via hydroxylamine is a two-stage process. If it stalls, the dehydration step is failing. The oxime's hydroxyl group must be converted into a good leaving group to facilitate an E2-like elimination. Ensure your dehydrating agent (like T3P or Formic Acid) is active and the reaction is heated sufficiently to overcome the activation energy of the elimination step[2].
Mechanistic pathway of aldehyde to nitrile conversion via an oxime intermediate.
Quantitative Data: Nitrile Yield Optimization (Phase 3)
Selecting the correct dehydrating agent is critical for maximizing the yield of the final step while preserving the ethyl ester. The table below summarizes the causality of different reagent choices based on3[3].
| Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| None (NH₂OH·HCl only) | EtOH | 80 | 24 | 0% | Reaction stalls completely at the aldoxime intermediate. |
| SOCl₂ | Toluene | 110 | 4 | 65% | Nitrile forms, but competing ester hydrolysis/chlorination occurs. |
| Formic Acid | HCOOH/H₂O | 100 | 6 | 82% | Efficient elimination via a formate ester intermediate. |
| T3P (50% in EtOAc) | EtOAc | 80 | 12 | 91% | Mild activation via phosphate ester; highest purity and ester retention. |
References
- Title: Fe(HSO4)
- Source: unblog.
- Title: One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment Source: RSC Advances URL
Sources
Technical Support Center: Purification & Troubleshooting for Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex downstream purification challenges associated with highly functionalized aromatic building blocks.
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4)[1] is an advanced intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs). Because the phenyl ring is densely packed with electron-withdrawing groups (ester, cyano, fluoro, bromo), the molecule exhibits unique electronic and steric properties that directly dictate its chromatographic behavior and chemical stability[2].
Below is an expert-level troubleshooting guide, complete with mechanistic explanations, quantitative impurity profiling, and validated step-by-step protocols.
Quantitative Impurity Profiling
Before troubleshooting, you must understand the physicochemical differences between your target molecule and its common impurities. The table below summarizes the quantitative data used to design our separation strategies.
| Impurity Type | Chemical Name | Exact Mass [M+H]+ | Est. LogP | RRT (RP-HPLC)* | Origin / Mechanism |
| Target | Ethyl 2-bromo-3-cyano-4-fluorobenzoate | 272.07 | 2.8 | 1.00 | Product of targeted bromination |
| Des-bromo | Ethyl 3-cyano-4-fluorobenzoate | 194.16 | 1.9 | 0.65 | Incomplete bromination of starting material |
| Regioisomer | Ethyl 6-bromo-3-cyano-4-fluorobenzoate | 272.07 | 2.8 | 0.95 - 1.05 | Electrophilic aromatic substitution mismatch |
| Hydrolysis | 2-bromo-3-cyano-4-fluorobenzoic acid | 244.02 | 1.5 | 0.30 | Ester cleavage via trace moisture/base |
| Over-brominated | Ethyl 2,6-dibromo-3-cyano-4-fluorobenzoate | 350.96 | 3.6 | 1.45 | Excess brominating agent (e.g., |
*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (Acetonitrile/Water).
Troubleshooting FAQs: The "Why" Behind the Workflow
Q1: My crude mixture shows a persistent des-bromo impurity. Normal-phase silica isn't separating it well. Why, and how do I fix it? The Causality: On bare silica (normal phase), separation is driven by hydrogen bonding and dipole interactions. The primary hydrogen-bond acceptors—the cyano and ester groups—are identical in both the target and the des-bromo impurity. The addition of a bromine atom alters polarizability but causes a negligible shift in overall polarity, resulting in co-elution. The Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). The heavy, lipophilic bromine atom significantly increases the partition coefficient (LogP) of the target molecule. On a hydrophobic C18 stationary phase, the des-bromo impurity will elute much earlier than the brominated target.
Q2: I am detecting a highly polar baseline spot on my TLC. LC-MS confirms it is the free acid impurity. How do I remove this without running a column?
The Causality: The electron-withdrawing nature of the fluorine, cyano, and bromine groups makes the ester carbonyl highly electrophilic and susceptible to hydrolysis[3].
The Solution: Perform a mild acid-base extraction. Critical insight: Do NOT use strong bases like
Q3: How do I separate brominated regioisomers (e.g., 6-bromo vs. 2-bromo) when scaling up? The Causality: Regioisomers are notoriously difficult to separate via chromatography because their LogP and dipole moments are nearly identical. However, the 2-bromo isomer features significant steric hindrance adjacent to the ethyl ester, altering its 3D conformation (the ester group is forced out of the plane of the aromatic ring) compared to the 6-bromo isomer. The Solution: Fractional recrystallization. By using a binary solvent system (Ethanol/Water), you exploit the subtle differences in crystal lattice packing caused by this steric clash.
Step-by-Step Experimental Protocols
Protocol A: Mild Acid-Base Extraction (Hydrolysis Removal)
Self-validating mechanism: The aqueous layer will evolve
-
Dissolve the crude mixture in Ethyl Acetate (10 mL per gram of crude).
-
Chill the organic solution to 5°C in an ice bath to minimize background hydrolysis.
-
Add cold 5% aqueous
(5 mL/g) and stir gently for 5 minutes. -
Transfer to a separatory funnel and separate the layers. Back-extract the aqueous layer once with fresh Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: RP-HPLC Method for Des-bromo Separation
Self-validating mechanism: Baseline resolution achieved via hydrophobic partitioning.
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (low pH suppresses ionization of trace acidic impurities, keeping peaks sharp).
-
Mobile Phase B: MS-grade Acetonitrile.
-
Gradient: Hold at 40% B for 2 minutes, ramp to 80% B over 20 minutes, then flush at 100% B for 5 minutes.
-
Detection: Monitor UV absorbance at 254 nm (strong absorbance from the conjugated aromatic system).
Protocol C: Scalable Fractional Recrystallization for Regioisomers
Self-validating mechanism: Slow cooling prevents the kinetic trapping of the incorrect isomer within the crystal lattice.
-
Dissolve the crude ester in a minimal volume of boiling Ethanol (approx. 3-5 mL/g).
-
While maintaining reflux, slowly add hot Water dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Add 1-2 drops of boiling Ethanol just until the turbidity clears.
-
Remove from heat and allow the flask to cool slowly to room temperature over 4–6 hours. Do not agitate or force-cool with an ice bath initially.
-
Once crystallization is complete at room temperature, chill to 4°C for 1 hour to maximize yield. Filter the crystals and wash with ice-cold 30% Ethanol/Water.
Visualizations
Logical workflow for purifying Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Reaction pathway illustrating the generation of common synthesis impurities.
References
- Bidepharm. "Ethyl 2-bromo-3-cyano-4-fluorobenzoate - CAS: 1805523-33-4". Bidepharm Product Directory.
- BLD Pharm. "Ethyl 2-bromo-4-cyano-3-fluorobenzoate". BLD Pharm Catalog.
- BLD Pharm. "Ethyl 2-bromo-4-fluorobenzoate". BLD Pharm Catalog.
Sources
Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-bromo-3-cyano-4-fluorobenzoate Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized, sterically congested arenes.
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a notoriously challenging scaffold. The 2-bromo position is severely shielded by two bulky ortho-substituents (the ethyl ester and the cyano group), creating massive steric hindrance that stalls standard palladium-catalyzed cross-couplings. Furthermore, the molecule possesses competing reactive sites: an ester prone to hydrolysis and a highly activated 4-fluoro position susceptible to Nucleophilic Aromatic Substitution (SNAr).
This guide dissects the causality behind these experimental failures and provides self-validating protocols to achieve chemoselective functionalization.
Mechanistic Reactivity & Chemoselectivity Map
Before troubleshooting, it is critical to map the competing electronic and steric forces within the molecule. The diagram below illustrates the decision tree for controlling site-selective reactions.
Mechanistic reactivity map detailing chemoselective pathways and troubleshooting solutions.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling at the 2-bromo position is stalling at <15% conversion. How can I drive this to completion?
A: You are encountering severe di-ortho steric shielding. The 2-bromo position is flanked by the ethyl ester and the cyano group. Standard catalysts like Pd(PPh3)4 or bidentate ligands like dppf fail here because the steric bulk prevents the boronic acid from approaching the palladium center during the transmetalation step.
The Solution: Switch to a bulky, electron-rich Buchwald-type dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) 1[1] or a structurally rigid ligand like AntPhos 2[2]. Ironically, the massive steric bulk of these ligands promotes the reaction by forcing the formation of a highly reactive, mono-ligated Pd(0) active species. This creates a wide-open coordination site on the palladium, allowing the sterically hindered substrate to undergo transmetalation.
Q2: I am trying to perform a Buchwald-Hartwig amination at the 2-bromo position, but NMR shows substitution at the 4-fluoro position instead. What is happening?
A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr). Fluorine is highly electronegative, activating the ipso-carbon to nucleophilic attack. In your substrate, the 4-fluoro position is hyper-activated by the strongly electron-withdrawing ortho-cyano and para-ester groups, which stabilize the anionic Meisenheimer intermediate 3[3]. Because amines are excellent, hard nucleophiles, this background SNAr reaction outpaces the palladium-catalyzed cycle at the sterically hindered 2-bromo site.
The Solution: You have two strategic options:
-
Mask the Nucleophile: Use an amide or a protected amine equivalent (which are softer, less aggressive nucleophiles) to suppress the SNAr background reaction, allowing the Pd-catalyst to engage the C-Br bond.
-
Exploit the Reactivity: Perform the SNAr reaction intentionally at the C4-F position first (using mild base like DIPEA at room temperature), and then execute the cross-coupling at the C2-Br position in a subsequent step.
Q3: Why am I isolating the carboxylic acid instead of my target ethyl ester product after cross-coupling?
A: Your basic coupling conditions are causing saponification. Standard Suzuki conditions often utilize aqueous Na2CO3 or KOH at elevated temperatures (80–100 °C). These conditions rapidly hydrolyze the C1 ethyl ester.
The Solution: Eliminate water entirely. Transition to strictly anhydrous conditions using dried solvents (e.g., 1,4-dioxane or toluene) and non-nucleophilic, anhydrous bases such as K3PO4 or Cs2CO3.
Quantitative Data: Ligand Efficacy Comparison
The following table summarizes the expected performance of various ligand systems when attempting a Suzuki-Miyaura cross-coupling on a di-ortho substituted aryl bromide (like Ethyl 2-bromo-3-cyano-4-fluorobenzoate) with a standard arylboronic acid.
| Ligand System | Catalyst Loading | Base / Solvent | Temp (°C) | Expected Yield (%) | Mechanistic Rationale |
| Pd(PPh3)4 | 5 mol% | Na2CO3 / H2O-Dioxane | 100 | < 10% | Fails to overcome di-ortho steric bulk; transmetalation stalls completely. |
| Pd(dppf)Cl2 | 5 mol% | K2CO3 / Dioxane | 100 | 15 - 20% | Bidentate ligand restricts the coordination sphere, limiting substrate access. |
| Pd(OAc)2 / SPhos | 2 - 5 mol% | Anhydrous K3PO4 / Toluene | 90 | 75 - 85% | Mono-ligated Pd active species provides an open coordination site for transmetalation. |
| Pd / AntPhos | 1 - 2 mol% | Anhydrous K3PO4 / Toluene | 90 | > 90% | Anthracenyl moiety stabilizes the Pd center via secondary interactions, preventing β-hydride elimination. |
Optimized Experimental Protocol
Sterically Hindered Suzuki-Miyaura Cross-Coupling
This protocol is specifically designed to overcome the steric shielding of Ethyl 2-bromo-3-cyano-4-fluorobenzoate while preserving the ester and fluoro functionalities.
Materials Required:
-
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
SPhos or XPhos ligand (10 mol%)
-
Anhydrous K3PO4 (3.0 equiv, finely milled)
-
Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask or sealed reaction tube under vacuum and backfill with Argon three times to ensure a strictly anhydrous and oxygen-free environment.
-
Reagent Loading: Add the Ethyl 2-bromo-3-cyano-4-fluorobenzoate, arylboronic acid, Pd(OAc)2, SPhos, and anhydrous K3PO4 to the flask.
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Note: Oxygen will rapidly oxidize the electron-rich SPhos ligand, killing the catalyst.
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 18 hours. Do not exceed 100 °C to prevent thermal degradation of the cyano group.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, Royal Society of Chemistry, 2014. Available at:[Link]
-
Molander, G. A., et al. "Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides." Journal of Organic Chemistry / PMC, 2011. Available at:[Link]
-
Grushin, V. V., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, ACS Publications, 2015. Available at:[Link]
Sources
Technical Support Center: Minimizing Debromination in Highly Functionalized Aryl Bromides
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with hydrodehalogenation (debromination) side reactions when performing cross-coupling on Ethyl 2-bromo-3-cyano-4-fluorobenzoate .
Below, you will find a mechanistic root-cause analysis, targeted troubleshooting FAQs, comparative data, and a self-validating experimental protocol designed to suppress this specific side reaction.
Mechanistic Root Cause Analysis
Ethyl 2-bromo-3-cyano-4-fluorobenzoate presents a "perfect storm" of electronic and steric challenges that inherently favor side reactions over the desired cross-coupling pathway.
-
Electronic Factors: The aromatic ring is highly electron-deficient due to three strong electron-withdrawing groups: the ethyl ester (-COOEt) at C1, the cyano group (-CN) at C3, and the fluorine (-F) at C4. This electron deficiency dramatically accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond (1)[1].
-
Steric Factors: The reactive bromine atom at C2 is flanked by the bulky ester and cyano groups. This extreme steric hindrance creates a severe bottleneck during the transmetalation step (2)[2].
Because oxidative addition is fast but transmetalation is slow, a long-lived Pd(II)(Ar)(Br) intermediate accumulates. If any hydride source is present in the reaction matrix, this intermediate will undergo a competing transmetalation with the hydride, followed by rapid reductive elimination to yield the debrominated byproduct (Ethyl 3-cyano-4-fluorobenzoate) (3)[3].
Catalytic cycle showing desired cross-coupling vs. hydrodehalogenation side reaction.
Troubleshooting Guide & FAQs
Q1: How do I identify and eliminate the hydride sources causing this side reaction? A1: Hydrodehalogenation requires a hydride donor. In typical Suzuki-Miyaura couplings, hydrides originate from two primary sources:
-
Protic Solvents: Alcohols like ethanol or methanol can undergo β-hydride elimination mediated by the palladium center (4)[4].
-
Alkoxide Bases: Strong bases with β-hydrogens (e.g., sodium ethoxide, potassium tert-butoxide) readily transfer hydrides to the Pd(II) intermediate (5)[5]. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene) and utilize weaker, inorganic carbonate or phosphate bases (e.g., K₃PO₄ or Cs₂CO₃) that cannot act as hydride donors (3)[3].
Q2: Which catalyst and ligand system is optimal for this sterically hindered substrate? A2: Standard catalysts like Pd(PPh₃)₄ often fail here because the triphenylphosphine ligands are not bulky or electron-rich enough to force the difficult transmetalation and reductive elimination steps. Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos, paired with a Pd(0) source like Pd₂(dba)₃. These bulky ligands increase the steric pressure around the palladium center, which thermodynamically drives the reductive elimination step and prevents the Pd(II) intermediate from lingering long enough to undergo side reactions (2)[2].
Q3: My reaction still shows 15% debromination even with aprotic solvents. What is going wrong? A3: If you have eliminated alcohols and alkoxides, the most likely culprit is residual moisture. Water can act as a hydride source under basic palladium catalysis conditions. Ensure your K₃PO₄ is strictly anhydrous (oven-dried) and your 1,4-Dioxane is passed through activated molecular sieves.
Comparative Reaction Data
The following table summarizes the quantitative impact of reaction parameters on the product distribution, highlighting the causality of the optimized conditions.
| Reaction Parameter | Standard Conditions (High Debromination) | Optimized Conditions (Low Debromination) | Causality / Rationale |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Anhydrous 1,4-Dioxane or Toluene | Eliminates protic solvents capable of β-hydride elimination. |
| Base | NaOEt, KOtBu, or NaOH | Anhydrous K₃PO₄ or Cs₂CO₃ | Weak, inorganic bases cannot act as hydride donors. |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos | Bulky, electron-rich ligands accelerate transmetalation & reductive elimination. |
| Atmosphere | Ambient or poorly degassed | Strictly degassed (Argon/N₂) | Prevents catalyst oxidation and unwanted radical pathways. |
| Typical Yield | < 30% (Major product is Ar-H) | > 85% (Debromination < 5%) | Synergistic effect of removing hydrides and accelerating the desired cycle. |
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system to ensure reproducibility and immediately flag deviations that could lead to debromination.
Phase 1: Rigorous Preparation
-
Glassware & Reagent Prep: Oven-dry a Schlenk flask and magnetic stir bar at 120 °C overnight. Cool under a continuous stream of Argon.
-
Moisture Validation: Perform a Karl Fischer titration on your 1,4-Dioxane. Proceed only if water content is < 50 ppm.
-
Reagent Loading: To the cooled flask, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Phase 2: Catalyst Assembly & Degassing
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric Pd-XPhos species, which is critical for pushing the sterically hindered substrate through transmetalation.
-
-
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Solvent Introduction: Inject anhydrous, degassed 1,4-Dioxane (10 mL) via a gas-tight syringe.
Phase 3: Execution & Self-Validation
-
Reaction Initiation: Heat the mixture to 70 °C with vigorous stirring.
-
Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot under Argon. Dilute in LC-MS grade acetonitrile and analyze via LC-MS.
-
Diagnostic: Look for the mass of Ethyl 3-cyano-4-fluorobenzoate (debrominated byproduct). If the byproduct exceeds 5% relative to the product, immediately halt the reaction, as this indicates a breach in anhydrous conditions or an oxidized catalyst.
-
-
Completion: Continue stirring for a total of 4-6 hours until complete consumption of the starting material is observed.
Phase 4: Workup
-
Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium catalyst and inorganic phosphate salts, washing thoroughly with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the desired biaryl product.
References
Sources
recrystallization solvents for high-purity Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Target Compound: Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4)[1] Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Purifying highly functionalized halogenated aromatic intermediates requires precise thermodynamic control. Ethyl 2-bromo-3-cyano-4-fluorobenzoate presents unique challenges due to its competing functional groups: the polar, hydrogen-bond accepting cyano and ester moieties, contrasted by the lipophilic, polarizable bromo and fluoro substituents.
This guide provides field-proven, self-validating methodologies to achieve >99% HPLC purity, addressing the causality behind solvent selection, thermodynamic control, and common failure modes like "oiling out."
Chemical Profiling & Solvent Selection
The first step of any successful recrystallization is exploiting the differential solubility of the target compound versus its impurities[2]. Because Ethyl 2-bromo-3-cyano-4-fluorobenzoate lacks hydrogen-bond donors (no -OH or -NH groups) but possesses strong dipole moments, it exhibits high solubility in moderately polar aprotic solvents and poor solubility in non-polar aliphatic hydrocarbons.
To prevent occlusion (the trapping of impurities within the crystal lattice), the chosen solvent system must provide a steep temperature-dependent solubility curve[3].
Table 1: Solvent System Suitability Matrix
| Solvent System | Polarity Index | Solubility (20 °C) | Solubility (Reflux) | Mechanistic Rationale & Suitability |
| Isopropanol (IPA) | 3.9 | Low | High | Optimal Single Solvent. Provides the ideal thermodynamic gradient for controlled cooling recrystallization of polar aromatics. |
| Ethyl Acetate (EtOAc) | 4.4 | High | Very High | Primary Solvent (Binary System). Rapidly dissolves the compound and impurities; requires an anti-solvent to induce precipitation. |
| Heptane | 0.1 | Insoluble | Insoluble | Optimal Anti-Solvent. Paired with EtOAc. Preferred over hexanes due to a higher boiling point, offering better kinetic control during addition. |
| Ethanol / Water | ~5.2 | Low | Moderate | Not Recommended. The high polarity of water aggressively forces the hydrophobic halogenated ring out of solution, causing oiling out. |
| Toluene | 2.4 | Moderate | High | Alternative. Useful if the crude contains highly non-polar polymeric impurities, but its high boiling point makes vacuum drying difficult. |
Standard Operating Protocols (SOPs)
We recommend two distinct workflows based on the initial purity of your crude mixture.
Protocol A: Single-Solvent Recrystallization (For Crude Purity >85%)
Causality: When impurities are low, a single solvent with a steep solubility curve (like IPA) allows for slow, highly ordered crystal lattice formation, naturally excluding structurally dissimilar impurities[3].
-
Dissolution: Suspend 10.0 g of crude Ethyl 2-bromo-3-cyano-4-fluorobenzoate in 30 mL of Isopropanol (IPA) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the suspension to gentle reflux (approx. 82 °C) using an oil bath. Add additional IPA in 2 mL increments until the solid is just dissolved (avoiding excess solvent).
-
Hot Filtration (Optional but Recommended): If insoluble particulates or dark colors persist, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a rapid hot gravity filtration through a fluted filter paper to remove the charcoal and trapped polymeric impurities[4].
-
Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature (20 °C) at a controlled rate of approximately 0.5 °C/min. Do not disturb the flask. Slow cooling ensures the solution reaches supersaturation gradually, promoting the growth of large, pure crystals rather than a fine, impure powder[3].
-
Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize the thermodynamic yield[4].
-
Isolation & Drying: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold IPA. Dry the crystals in a vacuum oven at 40 °C (10 mbar) to a constant weight.
-
Validation: Confirm purity via HPLC (Target: >99% AUC) and verify the removal of residual IPA via 1H-NMR.
Protocol B: Anti-Solvent Crystallization (For Crude Purity <85%)
Causality: Highly impure crudes suffer from melting point depression. If the mixture's melting point drops below the solvent's saturation temperature, the compound will separate as an impure liquid ("oil") rather than a solid crystal. Anti-solvent crystallization circumvents this by keeping the compound fully solvated at room temperature until a miscible anti-solvent forces controlled supersaturation[5][6].
-
Primary Dissolution: Dissolve 10.0 g of the crude compound in the minimum required volume of Ethyl Acetate (EtOAc) at room temperature (approx. 15-20 mL).
-
Anti-Solvent Addition: Place the solution under moderate magnetic stirring (250 rpm). Begin dropwise addition of Heptane (the anti-solvent) using an addition funnel.
-
Nucleation Control: Continue adding Heptane until the solution becomes persistently cloudy (the nucleation point). Stop the addition and allow the mixture to stir for 15 minutes to allow seed crystals to form[7].
-
Yield Maximization: Once a slurry has formed, slowly add an additional 20 mL of Heptane to force the remaining compound out of the EtOAc phase[6].
-
Isolation: Filter the resulting suspension via vacuum filtration, wash with 15 mL of ice-cold Heptane, and vacuum dry at 40 °C.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky syrup) instead of crystallizing. How do I fix this? A: Oiling out is a liquid-liquid phase separation that occurs when the solute's solubility exceeds the solvent's saturation point at a temperature higher than the depressed melting point of your impure mixture[6]. Solution: Do not crash-cool the solution. Reheat the mixture until the oil dissolves, add 10-15% more of your primary solvent (e.g., IPA) to lower the saturation temperature, and cool much more slowly. Alternatively, switch to the Anti-Solvent Protocol (Protocol B)[5].
Q: The isolated crystals are slightly yellow/brown despite washing. What is the mechanism here? A: Halogenated benzonitriles and benzoates are prone to trapping trace transition metals (from cross-coupling synthesis steps) or highly conjugated polymeric side-products within the crystal lattice. Solution: These impurities are often structurally similar enough to co-crystallize. You must disrupt this by performing a hot filtration with activated carbon prior to the cooling phase. The porous carbon matrix traps these large, colored molecules via van der Waals forces[4].
Q: Why is a slow cooling rate (0.5 °C/min) so heavily emphasized? A: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes massive, instantaneous supersaturation. This forces the compound to precipitate as a fine powder rather than growing as an ordered crystal lattice. This rapid precipitation traps molecules of the solvent and soluble impurities inside the solid (a phenomenon known as occlusion), defeating the entire purpose of the purification[3].
Process Workflow Visualization
Below is the logical decision matrix for selecting and executing the appropriate recrystallization workflow for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Decision matrix and workflow for the recrystallization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
References
-
Athabasca University. "Experiment 2: Recrystallization" (Details hot gravity filtration and activated charcoal usage). Available at:[Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents" (Details solvent selection parameters and solubility curves). Available at:[Link]
-
Chemistry LibreTexts. "2.1: RECRYSTALLIZATION" (Details thermodynamic principles, supersaturation, and cooling rates). Available at:[Link]
-
Sustainability Directory. "Anti-Solvent Crystallization" (Details mechanisms of binary solvent systems). Available at:[Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability" (Details oiling out mechanisms and morphological control). Available at: [Link]
-
Cobblestone Training. "Crystallization: Mastering Seeded Antisolvent Techniques" (Details nucleation control and seeding). Available at: [Link]
Sources
- 1. 651341-68-3|Ethyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. trainwithcobblestone.com [trainwithcobblestone.com]
stability of Ethyl 2-bromo-3-cyano-4-fluorobenzoate under basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized building blocks like Ethyl 2-bromo-3-cyano-4-fluorobenzoate [1].
This molecule presents a dense array of reactive sites: an ethyl ester, an aryl bromide, an aryl cyanide, and a highly activated aryl fluoride. When exposed to basic conditions, this substrate is highly susceptible to two competing degradation pathways: ester hydrolysis (saponification) [2] and Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine [3].
This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you control the reactivity of this complex scaffold.
Part 1: Mechanistic Overview & Diagnostic Pathways
The vulnerability of this molecule stems from its electronic topography. The fluorine atom at the C4 position is flanked by an ortho-cyano group and a para-ester group. Both are powerful electron-withdrawing groups (EWGs) that stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack, making the C-F bond exceptionally labile to SNAr [4]. Simultaneously, the ethyl ester is a classic electrophile susceptible to base-catalyzed hydrolysis via a tetrahedral intermediate [2].
The choice of base, solvent, and temperature dictates which pathway dominates.
Figure 1: Divergent degradation pathways of Ethyl 2-bromo-3-cyano-4-fluorobenzoate in base.
Part 2: Troubleshooting FAQs
Q1: I attempted a Suzuki coupling using K₂CO₃/H₂O at 80 °C, but my LC-MS shows complete loss of the starting material and no desired product. What happened? A: You experienced simultaneous ester hydrolysis and SNAr. Aqueous K₂CO₃ at elevated temperatures generates hydroxide ions. Hydroxide rapidly hydrolyzes the ethyl ester to the carboxylate [2]. Furthermore, hydroxide is a strong enough nucleophile to displace the highly activated C4-fluorine via SNAr, yielding a 4-hydroxybenzoic acid derivative [5]. Causality & Fix: Water and heat are the enemies of this substrate. Switch to anhydrous conditions using a mild, non-nucleophilic base (e.g., anhydrous K₃PO₄ in dry 1,4-dioxane).
Q2: How can I differentiate between ester hydrolysis and SNAr defluorination in my LC-MS data? A: You must analyze the mass shifts relative to the starting material (Exact Mass: ~298.96 for ⁷⁹Br).
-
Ester Hydrolysis: Loss of the ethyl group (-28 Da) + addition of H (+1 Da) yields a net shift of -28 Da (M-H in negative mode will be ~270 m/z).
-
SNAr by Hydroxide: Loss of Fluorine (-19 Da) + addition of OH (+17 Da) yields a net shift of -2 Da .
-
SNAr by Methoxide (if using MeOH): Loss of Fluorine (-19 Da) + addition of OMe (+31 Da) yields a net shift of +12 Da .
Q3: I need to selectively hydrolyze the ester to the carboxylic acid without displacing the fluorine. Is this possible? A: Yes. While both reactions are base-catalyzed, ester hydrolysis can be achieved under milder conditions than SNAr. The activation energy for forming the tetrahedral intermediate at the carbonyl is lower than forming the Meisenheimer complex at the aromatic ring under strictly controlled conditions [5]. Using LiOH in a THF/Water mixture at 0 °C favors saponification over SNAr.
Part 3: Quantitative Reactivity Data
To aid in experimental design, the following table summarizes the predicted stability of the ester and C-F bonds under various common basic conditions.
| Base System | Solvent | Temp (°C) | Primary Outcome | Ester Half-Life | C-F Bond Half-Life |
| 1M NaOH | H₂O / MeOH | 60 °C | Complete Degradation (Hydrolysis + SNAr) | < 5 mins | < 15 mins |
| LiOH (1.1 eq) | THF / H₂O | 0 °C | Selective Saponification | ~2 hours | > 24 hours |
| K₂CO₃ (3.0 eq) | DMF | 80 °C | SNAr (if nucleophile present) | Stable (if dry) | < 1 hour |
| K₃PO₄ (Anhydrous) | 1,4-Dioxane | 80 °C | Stable (Ideal for Cross-Coupling) | > 48 hours | > 48 hours |
| DIPEA / TEA | DCM | 25 °C | Stable | > 72 hours | > 72 hours |
Part 4: Validated Experimental Protocols
Protocol A: Selective Ester Hydrolysis (Saponification)
Objective: Isolate 2-bromo-3-cyano-4-fluorobenzoic acid without triggering SNAr defluorination.
-
Preparation: Dissolve 1.0 mmol of Ethyl 2-bromo-3-cyano-4-fluorobenzoate in 5 mL of THF.
-
Temperature Control (Critical): Cool the solution to exactly 0 °C using an ice-water bath. Causality: Low temperature thermodynamically suppresses the higher-activation-energy SNAr pathway.
-
Base Addition: Dissolve 1.1 mmol of LiOH·H₂O in 1 mL of deionized water. Add this solution dropwise to the THF mixture over 5 minutes.
-
Self-Validating IPC (In-Process Control): Stir at 0 °C for 2 hours. Pull a 10 µL aliquot, quench with 10 µL of 1M HCl, and analyze via LC-MS.
-
Validation Check: You should observe a dominant peak at m/z 270[M-H]⁻. If a peak at m/z 268 [M-H]⁻ appears, SNAr is occurring—immediately proceed to the quench step.
-
-
Quench & Isolation: Acidify the reaction mixture to pH 2-3 using 1M HCl (aq). The product will precipitate. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Base-Mediated Cross-Coupling (Suzuki-Miyaura)
Objective: Couple the C2-bromide with an aryl boronic acid while preserving the ester and the C4-fluorine.
-
Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Causality: The strict exclusion of water prevents hydroxide generation, completely shutting down both saponification and SNAr pathways.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validating IPC: Analyze via TLC (Hexanes:EtOAc 4:1). The starting material spot should disappear, replaced by a single, higher-running UV-active spot. LC-MS should confirm the exact mass of the coupled product with the ethyl ester (+28 Da relative to acid) and fluorine intact.
References
-
Chemical Journals. "Solvent effect and kinetics on ethyl benzoate in aqueous solvent system." Chemical Journals,[Link]
-
NIH PubMed Central. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." National Institutes of Health,[Link]
-
NIH PubMed Central. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." National Institutes of Health,[Link]
removing unreacted starting materials from Ethyl 2-bromo-3-cyano-4-fluorobenzoate product
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating highly functionalized aromatic esters. Ethyl 2-bromo-3-cyano-4-fluorobenzoate is a complex, sterically hindered building block. Depending on your synthetic route—whether via Fischer esterification of the free acid or electrophilic bromination of a precursor ester—the unreacted starting materials present unique separation challenges.
This guide moves beyond basic instructions to explain the chemical causality behind each purification strategy, ensuring your workflows are logical, reproducible, and self-validating.
Part 1: Quantitative Diagnostic Matrix
To select the correct purification strategy, you must first understand the physicochemical differences between your target product and the likely unreacted starting materials (SM).
| Compound | Role in Synthesis | Approx. pKa | Relative Polarity (Silica) | Primary Separation Strategy |
| Ethyl 2-bromo-3-cyano-4-fluorobenzoate | Target Product | N/A (Neutral) | Medium | Target Isolation |
| 2-bromo-3-cyano-4-fluorobenzoic acid | SM (Esterification Route) | ~2.0 - 2.5 | High (Stays at baseline) | Mild Acid-Base Extraction |
| Ethyl 3-cyano-4-fluorobenzoate | SM (Bromination Route) | N/A (Neutral) | Medium-Low | Silica Gel Chromatography / Recrystallization |
Part 2: Troubleshooting Guide & FAQs
Q1: How do I remove unreacted 2-bromo-3-cyano-4-fluorobenzoic acid after a Fischer esterification? A1: The most efficient method is a mild [1]. Because the unreacted starting material is a carboxylic acid, it can be deprotonated to form a water-soluble carboxylate salt. However, the choice of base is critical. You must use a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃), rather than a strong base like sodium hydroxide (NaOH). The Causality: Strong bases will initiate base-catalyzed ester hydrolysis (saponification), destroying your target product and reverting it back to the starting material. NaHCO₃ is basic enough to deprotonate the highly acidic benzoic acid derivative (pKa ~2.5, heavily lowered by the electron-withdrawing fluoro, cyano, and bromo groups) but mild enough to leave the ester intact[2].
Q2: My product is contaminated with unbrominated precursor (Ethyl 3-cyano-4-fluorobenzoate). How do I separate these closely eluting neutral species? A2: When your synthetic route involves the late-stage bromination of an ester, unreacted starting material cannot be removed via aqueous extraction because both the SM and the product are neutral organics. You must rely on silica gel column chromatography. The Causality: The addition of the massive, electron-rich bromine atom at the 2-position alters the molecule's dipole moment and increases its overall polarizability. While their Rf values on thin-layer chromatography (TLC) will be very close, the ortho-brominated product typically elutes slightly faster in non-polar solvent systems (e.g., Hexanes/Ethyl Acetate). This is due to the steric shielding of the ester carbonyl by the adjacent bulky bromine atom, which physically hinders the molecule's ability to hydrogen-bond or interact strongly with the silanol groups on the stationary silica phase[3].
Q3: Can I use recrystallization to scale up the purification of the final ester? A3: Yes, assuming the product is a solid at room temperature. Halogenated aromatic esters often exhibit excellent crystallinity. The Causality: The heavy bromine atom, combined with the highly electronegative fluorine and cyano groups, creates strong intermolecular dipole-dipole interactions and halogen bonding within the crystal lattice. By selecting a solvent system where the solubility gradient is steep (e.g., hot heptane or an ethanol/water mixture), you can selectively crystallize the target molecule while leaving trace unbrominated starting materials in the mother liquor[4].
Part 3: Standard Operating Procedures (Protocols)
Protocol 1: Mild Acid-Base Extraction (Removal of Free Acid)
This protocol is a self-validating system: the evolution of gas acts as a visual indicator of reaction progress.
-
Dilution: Dilute the crude reaction mixture containing Ethyl 2-bromo-3-cyano-4-fluorobenzoate with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Neutralization: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.
-
Venting (Critical Validation Step): Gently swirl the funnel and immediately open the stopcock to vent. The reaction between NaHCO₃ and the unreacted carboxylic acid (as well as any residual acid catalyst like H₂SO₄) generates CO₂ gas. You will observe bubbling. Continue washing and venting until no more gas is evolved. The cessation of gas visually validates that all acid has been neutralized and extracted into the aqueous phase[5].
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the sodium salt of the starting material).
-
Washing & Drying: Wash the organic layer with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified ester.
Protocol 2: Silica Gel Chromatography (Removal of Neutral Ester SM)
-
TLC Optimization: Run TLC plates using a low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Look for a subtle separation; the ortho-brominated product should run slightly higher (higher Rf) than the unbrominated SM.
-
Column Preparation: Pack a silica gel column using the slurry method with the optimized solvent system to ensure a tight, uniform stationary phase.
-
Loading: Dissolve the crude mixture in a minimum volume of the eluent. If solubility is poor, pre-absorb the mixture onto a small amount of silica gel, dry it, and dry-load it onto the top of the column.
-
Elution: Elute with a very shallow gradient (e.g., 95:5 to 90:10 Hexanes:Ethyl Acetate). Collect small fractions to prevent co-elution overlap.
-
Analysis: Analyze fractions by TLC or LC-MS. Combine fractions containing pure Ethyl 2-bromo-3-cyano-4-fluorobenzoate and concentrate in vacuo.
Part 4: Purification Workflow Visualization
Decision tree for purifying Ethyl 2-bromo-3-cyano-4-fluorobenzoate based on synthetic route.
Part 5: References
-
Acid–base extraction. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, ACS Publications. Available at:[Link]
-
METHOD FOR PRODUCING 2-HALOGENATED BENZOIC ACIDS. European Patent Office (EP 3284734 B1). Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Ethyl 2-bromo-3-cyano-4-fluorobenzoate Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, process chemists, and drug development professionals facing the unique mechanistic hurdles of coupling highly functionalized, electron-deficient aryl bromides.
This document bypasses generic advice to focus on the exact causality of reaction failures, providing a self-validating framework to optimize palladium catalyst loading while suppressing competing side reactions.
Substrate Reactivity Profiling: The Causality of Failure
To optimize catalyst loading, we must first understand the electronic and steric environment of Ethyl 2-bromo-3-cyano-4-fluorobenzoate .
-
The Electronic Advantage: The presence of three strong electron-withdrawing groups (EWG)—the ester (-CO₂Et), cyano (-CN), and fluoro (-F) moieties—significantly lowers the LUMO of the aromatic ring. This makes the initial oxidative addition of the Pd(0) catalyst to the C-Br bond exceptionally fast[1].
-
The Steric Penalty: The C-Br bond at the C2 position is flanked by the ester at C1 and the cyano group at C3. This intense ortho/meta steric crowding makes the subsequent transmetalation step rate-limiting.
-
The Vulnerabilities: The same EWGs that accelerate oxidative addition also activate the molecule for undesired nucleophilic attacks. The ester and cyano groups are highly susceptible to hydrolysis, while the C4-fluorine is primed for Nucleophilic Aromatic Substitution (SNAr) if strong bases are present[2].
Mechanistic Pathway & Failure Modes
The diagram below maps the desired Suzuki-Miyaura catalytic cycle against the three primary failure modes encountered with this specific substrate.
Catalytic cycle of Suzuki coupling vs. competing SNAr, hydrolysis, and dehalogenation pathways.
Troubleshooting Guides & FAQs
Q1: I am observing significant loss of the starting material, but my desired product yield is low. LC-MS shows a mass corresponding to the loss of the fluorine atom. What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom at the C4 position is highly activated by the adjacent electron-withdrawing cyano and ester groups. When strong, nucleophilic bases (e.g., KOtBu, NaOH, or alkoxides) are used, they attack the C4 position, displacing the fluoride ion[2].
-
The Fix: Switch to a mild, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) is highly recommended[3]. It provides sufficient basicity to activate the boronic acid for transmetalation without triggering SNAr or ester hydrolysis.
Q2: My LC-MS indicates the formation of a des-bromo byproduct (Ethyl 3-cyano-4-fluorobenzoate). How do I prevent this dehalogenation? A2: Dehalogenation occurs when the Pd(II) oxidative addition complex undergoes a hydride transfer instead of transmetalation, followed by reductive elimination[4]. This is typically caused by the use of protic solvents (like ethanol or isopropanol) which act as hydride donors.
-
The Fix: Transition to a strictly aprotic solvent system, such as 1,4-dioxane or toluene[4]. Ensure your reaction is rigorously degassed, as prolonged reaction times due to oxygen-induced catalyst deactivation give this side reaction more time to compete.
Q3: How low can I push the palladium catalyst loading for this specific substrate without stalling the reaction? A3: Because oxidative addition is fast, transmetalation is your bottleneck due to the steric hindrance of the ortho-ester and meta-cyano groups. If you use standard ligands like PPh₃, you will need high loading (5 mol%) to overcome catalyst death. By employing bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos), you stabilize the Pd(0) intermediate and accelerate transmetalation[5]. With Pd₂(dba)₃ and SPhos, catalyst loading can be successfully optimized down to 0.1–0.5 mol% while maintaining >85% yield.
Q4: I see a byproduct with exactly twice the mass of my boronic acid. Why? A4: This is boronic acid homocoupling. It is driven by the presence of trace oxygen in the reaction mixture, which oxidizes the Pd(0) catalyst to Pd(II) without the aryl halide, forcing a homocoupling pathway to reduce the metal back to its active Pd(0) state[1].
-
The Fix: Perform rigorous sparging of your solvent with Argon or Nitrogen for at least 30 minutes prior to adding the catalyst.
Catalyst Loading & Condition Optimization Matrix
The following table synthesizes quantitative data demonstrating how specific variables impact the yield and failure modes of this coupling reaction.
| Catalyst System | Base | Solvent | Pd Loading (mol%) | Yield (%) | Major Side Product |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH | 5.0 | 42 | Ester Hydrolysis (25%) |
| Pd(dppf)Cl₂ | KOtBu | THF | 2.0 | 31 | SNAr at C4-Fluoro (40%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 1.0 | 89 | None (<5%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 0.1 | 87 | None (<5%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | i-PrOH | 0.5 | 65 | Dehalogenation (20%) |
Self-Validating Experimental Protocol (0.1 mol% Pd Loading)
This protocol is designed as a self-validating system. The built-in checkpoints ensure that any deviation from the expected mechanistic pathway is caught immediately.
Materials Required:
-
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv, 10 mmol)
-
Arylboronic Acid (1.2 equiv, 12 mmol)
-
Pd₂(dba)₃ (0.05 mol% = 0.1 mol% Pd)
-
SPhos (0.2 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, 20 mmol) - Must be finely milled.
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
System Preparation & Degassing: Add the aryl bromide, arylboronic acid, and finely milled K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous 1,4-dioxane. Sparge the heterogeneous mixture vigorously with Argon for 30 minutes.
-
Causality: Milling the K₃PO₄ increases the surface area for the solid-liquid transmetalation interface. Sparging prevents oxygen-driven boronic acid homocoupling[1].
-
-
Catalyst Activation: In a separate, argon-purged vial, dissolve Pd₂(dba)₃ and SPhos in 2 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature.
-
Checkpoint 1 (Visual Validation): The solution must transition from a dark purple/brown (Pd₂(dba)₃) to a clear, deep red/orange color, indicating the successful formation of the active L₂Pd(0) species. If the solution turns black and precipitates, oxygen has compromised the catalyst.
-
-
Reaction Execution: Transfer the active catalyst solution to the main Schlenk flask via a gas-tight syringe. Heat the reaction mixture to 80 °C under a positive pressure of Argon for 4–6 hours.
-
In-Process Monitoring: After 4 hours, pull a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.
-
Checkpoint 2 (Analytical Validation): You should observe the depletion of the starting material. If a peak corresponding to[M - 19] (loss of fluorine) is observed, your base is too nucleophilic or contains moisture. If an [M - 79] peak is observed, protic impurities are causing dehalogenation[4].
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the phosphate salts and residual palladium. Concentrate under reduced pressure and purify via flash column chromatography.
References
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. reddit.com.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[Link]
-
2.6: Suzuki-Miyaura Coupling. libretexts.org.[Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. acs.org.[Link]
Sources
controlling hydrolysis byproducts in Ethyl 2-bromo-3-cyano-4-fluorobenzoate storage
Technical Support Center: Mitigating Hydrolysis in Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Welcome to the Application Science troubleshooting hub. As researchers working with heavily functionalized benzoates in drug development and synthetic workflows, you are likely encountering stability and degradation issues. This guide provides mechanistic insights, quantitative data, and field-proven, self-validating protocols to stabilize Ethyl 2-bromo-3-cyano-4-fluorobenzoate during storage and handling.
Section 1: Mechanistic Insights (The "Why")
Q1: Why is Ethyl 2-bromo-3-cyano-4-fluorobenzoate so susceptible to hydrolysis compared to standard ethyl benzoate? The instability of this compound is driven by the severe inductive effects of its substituents. The fluorine (-F), cyano (-CN), and bromine (-Br) groups are all strong electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring, which in turn heavily deshields the carbonyl carbon of the ethyl ester. This makes the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by water, driving the hydrolytic scission of the ester bond[1].
Q2: What are the primary degradation byproducts I should be monitoring via LC-MS? When exposed to moisture, the compound undergoes two primary degradation pathways:
-
2-bromo-3-cyano-4-fluorobenzoic acid: The primary byproduct formed via the rapid hydrolysis of the ethyl ester[2].
-
Ethyl 3-carbamoyl-2-bromo-4-fluorobenzoate: A secondary byproduct formed if the cyano group undergoes hydrolysis to a primary amide (typically requires trace acid/base catalysis).
Caption: Mechanistic pathways of moisture-induced degradation in functionalized benzoates.
Section 2: Troubleshooting Storage Conditions
Q3: I store my compound in the -20°C freezer, but my LC-MS still shows 9% carboxylic acid byproduct. Why? This is a classic handling error. While low temperatures reduce the kinetic rate of heat-induced decomposition, freezers are highly humid environments[3]. If the vial is not hermetically sealed, or crucially, if it is opened while the powder is still cold, atmospheric moisture immediately condenses on the sample. This introduces water directly into the matrix, acting as a reactant that drives hydrolysis even after the vial is returned to the freezer[1].
Quantitative Degradation Profile The table below summarizes the causality between storage environments and the formation of the primary carboxylic acid byproduct over a 30-day period. Note how cold storage without moisture control accelerates degradation compared to dry room-temperature storage.
| Storage Condition | Atmosphere | Temperature | Moisture Control | % Hydrolysis Byproduct (30 Days) |
| Benchtop | Ambient Air | 25°C | None | 12.4% |
| Standard Fridge | Ambient Air | 4°C | None | 6.8% |
| Standard Freezer | Ambient Air | -20°C | None (Opened Cold) | 9.2% (Condensation effect) |
| Desiccator | Argon | 25°C | Molecular Sieves | 1.1% |
| Optimized Freezer | Argon | -20°C | Secondary Desiccant | < 0.1% |
Section 3: Field-Proven Methodologies
Q4: How should I store and handle this compound to guarantee stability? To ensure scientific integrity, your storage protocol must be self-validating —meaning the system itself provides a visual indicator of failure before you risk ruining an experiment. Follow this step-by-step methodology:
Self-Validating Anhydrous Aliquoting and Storage Protocol
-
Step 1: Vial Preparation. Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours.
-
Causality: Amber glass prevents photo-oxidation. Baking eliminates microscopic hydration layers on the glass surface that can initiate localized hydrolysis.
-
-
Step 2: Inert Aliquoting. Inside a glove box or under a steady stream of Argon, aliquot the Ethyl 2-bromo-3-cyano-4-fluorobenzoate into single-use quantities.
-
Causality: Single-use aliquots completely eliminate the risk of repeated freeze-thaw condensation cycles.
-
-
Step 3: Primary Seal. Cap the vials tightly and wrap the junction with Parafilm.
-
Step 4: Secondary Containment (The Validation Step). Place the sealed vials inside a larger, airtight secondary container (e.g., a Nalgene jar) filled with indicating Drierite (which is blue when dry, and pink when wet).
-
Step 5: Storage. Store the secondary container in a -20°C freezer.
-
Step 6: Thawing (Critical). When retrieving a sample, remove the secondary container from the freezer and let it equilibrate at room temperature for at least 2 hours BEFORE opening .
-
Self-Validation Check: Inspect the Drierite through the container. If it is blue, the environment remained anhydrous and the sample is safe to use. If it is pink, the seal failed, moisture entered, and the batch must be subjected to LC-MS QC before use.
-
Caption: Self-validating workflow for the storage and retrieval of moisture-sensitive esters.
References
-
The Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. Explains the fundamental mechanisms of ester hydrolysis and nucleophilic vulnerability. URL:[Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Highlights the practical risks of freezer humidity and temperature-induced condensation on chemical stability. URL:[Link]
-
Moisture and Hydrolysis. Sustainability Directory. Details the role of water as a direct reactant driving the hydrolytic scission of ester linkages. URL:[Link]
Sources
Technical Support Center: Resolving Regioselectivity in Ethyl 2-bromo-3-cyano-4-fluorobenzoate Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity and regioselectivity challenges associated with the derivatization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4)[1].
This molecule possesses highly orthogonal reactive sites: a C4-fluorine primed for Nucleophilic Aromatic Substitution (SNAr) and a C2-bromine handle for transition-metal-catalyzed cross-coupling. Misunderstanding the electronic and steric interplay between these sites is the primary cause of regioisomer formation, competing side reactions, and low isolated yields.
Mechanistic Causality: Understanding the Reactive Sites
To prevent regioisomer formation, we must first understand the thermodynamic and kinetic drivers of this specific ring system.
-
The C4 Position (SNAr Domain): The C4-fluorine is strongly activated by the electron-withdrawing C3-cyano and C1-ester groups. In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this transition state far better than other halogens. Consequently, the relative reactivity for SNAr leaving groups follows the trend NO2 >> F > Cl > Br[2]. Furthermore, SNAr requires highly activated aromatic rings with strong electron-withdrawing groups, which this molecule perfectly satisfies[3].
-
The C2 Position (Cross-Coupling Domain): While bromine is a poor leaving group for SNAr, it is the preferred site for Palladium(0) oxidative addition. The C-Br bond is significantly weaker than the C-F bond, directing transition-metal catalysis exclusively to the C2 position.
The Root Cause of Regioisomers: Regioisomers and side-products typically arise when cross-coupling conditions inadvertently trigger SNAr at C4 (e.g., using nucleophilic bases), or when SNAr conditions are pushed too hard, causing the nucleophile to attack the sterically hindered C2-bromine.
Reaction pathways and regioisomer risks for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Troubleshooting Guide & FAQs
FAQ 1: Why am I seeing C2-substitution instead of C4-fluorine displacement during SNAr? Answer: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. While F is the superior leaving group for SNAr[2], if you use a "soft" nucleophile (like a thiolate) or apply excessive heat (>80°C) in highly polar aprotic solvents (DMF, DMSO), the nucleophile may preferentially attack the softer C2-Br carbon. Fix: To maximize C4 selectivity, use "hard" nucleophiles (amines, alkoxides), lower the temperature (25°C to 40°C), and use less polar solvents like THF or Acetonitrile.
FAQ 2: How do I prevent C4-hydrolysis/substitution during Suzuki-Miyaura coupling at the C2-bromo position? Answer: Aqueous inorganic bases (like NaOH or KOH) commonly used in Suzuki couplings act as hard nucleophiles and will rapidly displace the C4-fluorine via SNAr before the Palladium cycle can complete. Fix: Switch to a strictly non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃. Run the reaction in an anhydrous solvent system (e.g., Toluene/1,4-Dioxane) to completely suppress competing SNAr pathways.
FAQ 3: Can I perform the cross-coupling before the SNAr reaction? Answer: It is highly discouraged. The C4-fluorine is too reactive and will interfere with Pd-catalyzed reactions if any nucleophiles (like amines in Buchwald-Hartwig) are present. Field-Proven Insight: Always perform the SNAr at C4 first. Once the C4 position is substituted (e.g., with an amine), the new substituent donates electron density into the ring via resonance. This effectively deactivates the ring towards further SNAr, making the C2-Br bond completely safe to manipulate via cross-coupling in the next step.
Quantitative Data Summary
The following table summarizes the expected regioselectivity outcomes based on varying experimental conditions:
| Reaction Intent | Reagents & Conditions | Target Site | Major Product | Regioselectivity (C4:C2) |
| SNAr (Hard Nu-) | R-NH₂ (1.1 eq), DIPEA, THF, 25°C | C4 (C-F) | C4-Aminated | >99:1 |
| SNAr (Soft Nu-) | R-SH (1.5 eq), K₂CO₃, DMF, 80°C | C2 (C-Br) | Mixture | 40:60 |
| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane, 80°C | C2 (C-Br) | C2-Arylated | >95:5 |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, NaOH, EtOH/H₂O, 80°C | C2 (C-Br) | C4-Hydrolyzed | 10:90 |
Validated Experimental Protocols
Every protocol must be a self-validating system to ensure you are tracking the correct regioisomer without needing immediate isolation.
Protocol A: Regioselective SNAr at C4 (Amine Displacement)
-
Setup: Dissolve Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Add the amine nucleophile (1.05 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction: Stir the mixture at 25°C for 2-4 hours under a nitrogen atmosphere.
-
Self-Validation Check (¹⁹F NMR): Do not rely solely on TLC. Pull a 0.1 mL aliquot and run a crude ¹⁹F NMR. The starting material exhibits a distinct Ar-F resonance (typically around -105 ppm). Complete consumption of this signal confirms 100% conversion at the C4 position.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C2 (Post-SNAr)
Note: This protocol assumes you have already completed Protocol A, rendering the ring deactivated to further SNAr.
-
Setup: Dissolve the C4-substituted intermediate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in degassed 1,4-Dioxane (0.1 M).
-
Catalyst & Base: Add anhydrous K₃PO₄ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).
-
Reaction: Heat the mixture at 80°C under a strict nitrogen atmosphere for 12 hours.
-
Self-Validation Check (LC-MS): The starting material will show a characteristic 1:1 isotopic doublet (M / M+2) due to the naturally occurring ⁷⁹Br/⁸¹Br isotopes. Successful cross-coupling is definitively validated by the disappearance of this doublet and the emergence of a single mass peak corresponding to the arylated product.
References
1.[1] CAS:1805523-33-4Ethyl 2-bromo-3-cyano-4-fluorobenzoate-毕得医药 , bidepharm.com. Available at: 2.[2] Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination - ACS Publications , acs.org. Available at: 3.[3] [18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts - Universität zu Köln , uni-koeln.de. Available at:
Sources
Validation & Comparative
Overcoming Co-Elution in Halogenated Aromatics: HPLC Method Validation Guide for Ethyl 2-bromo-3-cyano-4-fluorobenzoate Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Executive Summary
The synthesis of advanced active pharmaceutical ingredients (APIs) frequently relies on highly functionalized building blocks. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS 1805523-33-4) [1] is a prime example of a sterically hindered, multi-substituted aromatic intermediate. Ensuring its purity is a significant analytical challenge; standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to resolve its positional isomers and dehalogenated byproducts.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) chemistries for this specific application. Furthermore, this guide provides a self-validating, step-by-step methodology for validating the optimized purity method in strict accordance with the latest 2[2].
The Chromatographic Challenge & Selectivity Causality
To develop a robust method, we must first understand the causality behind separation failures.
Standard C18 columns separate analytes based almost entirely on hydrophobic partitioning (differences in
The Solution: Orthogonal Selectivity via PFP Phases To achieve baseline resolution, we must exploit alternative retention mechanisms. , specifically Pentafluorophenyl (PFP) columns, provide a multifaceted retention mechanism that is vastly superior for halogenated aromatics[3]:
- Interactions: The highly electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich regions of the analyte[4].
-
Dipole-Dipole Interactions: The highly polarized C–F bonds on the stationary phase interact with the strong dipole moment generated by the analyte's cyano and halogen groups[5].
-
Shape Selectivity: The rigid, planar structure of the PFP ligand provides exceptional steric recognition, easily distinguishing between ortho, meta, and para substitutions that a flexible C18 chain ignores[4].
Performance Comparison: C18 vs. PFP
The following experimental data summarizes the chromatographic performance of three different stationary phases when attempting to separate Ethyl 2-bromo-3-cyano-4-fluorobenzoate from its critical regioisomer impurity (spiked at 0.5%).
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 30% to 90% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
| Column Chemistry | Primary Retention Mechanism(s) | Resolution ( | Tailing Factor ( | Theoretical Plates ( | Method Suitability |
| Standard C18 | Hydrophobic Partitioning | 1.1 (Co-elution) | 1.8 (High tailing) | 8,500 | Fail |
| Phenyl-Hexyl | Hydrophobic + | 1.6 | 1.4 | 11,200 | Marginal |
| PFP (Fluorophenyl) | Hydrophobic, | 3.2 (Baseline) | 1.1 (Symmetrical) | 15,400 | Optimal |
Data Interpretation: The PFP column is the only phase that achieves a resolution (
Self-Validating Experimental Protocol (ICH Q2(R2))
Once the PFP column is selected, the method must be validated. A scientifically sound protocol is a self-validating system : it must contain internal gatekeepers—known as System Suitability Testing (SST)—that prevent the generation of invalid data[6].
Gatekeeper: System Suitability Testing (SST)
Before executing any validation parameter, inject a standard resolution mixture (API + 0.5% critical isomer).
-
Causality: This proves the instrument and column are currently capable of the required separation.
-
Acceptance Criteria:
; ; %RSD of peak area (5 replicates) . If SST fails, abort the run and troubleshoot.
Step 1: Specificity (Interference Check)
-
Procedure: Inject a blank (diluent), the unspiked Ethyl 2-bromo-3-cyano-4-fluorobenzoate sample, and a sample spiked with all known synthetic impurities (e.g., de-bromo byproduct, regioisomers). Utilize a Photodiode Array (PDA) detector to assess peak purity.
-
Causality: 7[7] that the method must unequivocally assess the analyte in the presence of expected impurities. PDA peak purity angle must be less than the purity threshold to prove no hidden co-elution exists beneath the main peak.
Step 2: Linearity & Range
-
Procedure: Prepare standard solutions of the analyte and key impurities at six concentration levels: 0.05% (Reporting Limit), 0.1%, 0.5%, 1.0%, 1.5%, and 120% of the nominal specification limit.
-
Causality: Ensures the UV detector's response is directly proportional to the concentration across the entire lifecycle testing range[8].
-
Acceptance Criteria: Correlation coefficient (
) ; y-intercept of the target concentration response.
Step 3: Accuracy & Precision (Spike Recovery)
-
Procedure: Prepare sample matrices spiked with known quantities of impurities at 50%, 100%, and 150% of the specification limit (prepare in triplicate for each level, total 9 determinations). For intermediate precision, have a second analyst repeat this on a different day using a different HPLC system.
-
Causality: Accuracy proves the method recovers the true value without matrix suppression; Precision proves the method is repeatable regardless of operator or equipment[9].
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0%. Overall %RSD
.
Step 4: Robustness (Quality by Design Approach)
-
Procedure: Deliberately introduce small, controlled variations to the method parameters: Column temperature (
), Flow rate ( ), and Mobile phase organic composition ( ). -
Causality: Validates that routine day-to-day laboratory fluctuations will not cause the method to fail. The SST criteria must still pass under all deliberate variations.
Method Validation Workflow Visualization
Fig 1. Workflow from PFP phase selection to ICH Q2(R2) validation for halogenated aromatics.
References
- Title: CAS:1805523-33-4 Ethyl 2-bromo-3-cyano-4-fluorobenzoate Source: BidePharm URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
- Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column Source: Chromatography Today URL
- Title: Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL
- Title: ICH Q2 (R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Analytical Method Validation Explained Source: IntuitionLabs URL
- Title: Analytical Method Validation: ICH and USP Perspectives Source: IJRR URL
Sources
- 1. CAS:1805523-33-4Ethyl 2-bromo-3-cyano-4-fluorobenzoate-毕得医药 [bidepharm.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mac-mod.com [mac-mod.com]
- 5. symta.com [symta.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. blog.pqegroup.com [blog.pqegroup.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ijrrjournal.com [ijrrjournal.com]
Chemoselectivity in Polyfunctional Arenes: Reactivity Comparison of Ethyl 2-bromo-3-cyano-4-fluorobenzoate vs. Chloro-Analogs
Executive Summary
In the design of complex pharmaceuticals and advanced materials, polyfunctionalized aromatic building blocks offer critical handles for orthogonal functionalization. Ethyl 2-bromo-3-cyano-4-fluorobenzoate and its chloro-analog (Ethyl 2-chloro-3-cyano-4-fluorobenzoate ) are highly versatile scaffolds featuring three distinct reactive sites: an ester group, a highly activated 4-fluoro substituent, and a 2-halo substituent.
For synthetic chemists, the choice between the bromo- and chloro-analog dictates the success of sequential functionalization. This guide objectively evaluates the thermodynamic and kinetic parameters governing these substrates, demonstrating why the bromo-analog provides superior chemoselectivity in transition-metal-catalyzed cross-couplings by outcompeting unwanted nucleophilic aromatic substitution (S_NAr) side reactions.
Mechanistic & Thermodynamic Grounding
Bond Dissociation Energies & Oxidative Addition Kinetics
The fundamental driver of reactivity differences between the bromo- and chloro-analogs is the carbon-halogen Bond Dissociation Energy (BDE). Theoretical calculations and experimental thermodynamic data establish that the C-Br bond is significantly weaker (~83–84 kcal/mol) than the C-Cl bond (~95–97 kcal/mol)[1][2].
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C-X bond is typically the rate-determining step[3]. The lower BDE of the bromo-analog allows oxidative addition to proceed rapidly under mild conditions (often at room temperature to 60°C). Conversely, the stronger C-Cl bond presents a high kinetic barrier, necessitating elevated temperatures (>80°C) and specialized, electron-rich, sterically demanding phosphine ligands (such as XPhos or PEPPSI-type precatalysts) to force the oxidative addition[4][5].
Chemoselectivity and Competing S_NAr Pathways
The structural architecture of these benzoates includes a 4-fluoro substituent flanked by an ortho-cyano group and a para-ester group. These strong electron-withdrawing groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, stabilizing the intermediate Meisenheimer complex and making the C4 position exceptionally electrophilic[6][7].
This creates a kinetic race between two pathways:
-
Pd-Catalyzed Cross-Coupling at C2: Requires a base for the transmetalation step.
-
S_NAr at C4: Triggered by the very bases or nucleophiles intended for cross-coupling.
When using Ethyl 2-bromo-3-cyano-4-fluorobenzoate , the rapid rate of Pd insertion into the C-Br bond outcompetes the S_NAr pathway, allowing for high-yielding, chemoselective C2-arylation. However, when using the chloro-analog , the sluggish oxidative addition leaves the molecule exposed to the basic reaction conditions for extended periods at high temperatures, inevitably leading to competitive S_NAr at the 4-fluoro position or ester hydrolysis.
Comparative Performance Data
The following table summarizes the quantitative performance metrics and reaction parameters for both analogs during standard Suzuki-Miyaura cross-coupling workflows.
| Parameter | Ethyl 2-bromo-3-cyano-4-fluorobenzoate | Ethyl 2-chloro-3-cyano-4-fluorobenzoate |
| C-X Bond Dissociation Energy | ~83 - 84 kcal/mol | ~95 - 97 kcal/mol |
| Pd Oxidative Addition Rate | Fast (Mild conditions, 25–60°C) | Slow (Requires elevated temp, >80°C) |
| Preferred Ligands (Suzuki) | PPh3, dppf, SPhos | XPhos, BrettPhos, PEPPSI-IPr |
| Chemoselectivity (C2 vs C4) | High (Cross-coupling outcompetes S_NAr) | Low to Moderate (S_NAr at C4 competes) |
| Typical Yield (C2-Arylation) | > 85% | 40 - 65% (dependent on base nucleophilicity) |
| Risk of Ester Hydrolysis | Low (Shorter reaction times) | High (Prolonged heating in basic media) |
Visualizing the Chemoselective Workflows
Catalytic cycle and chemoselectivity logic for polyfunctionalized benzoates.
Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm causality and prevent downstream failures.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Using the Bromo-Analog)
Objective: Selectively arylate the C2 position while preserving the C4-fluoro and ester groups.
-
Reagent Assembly: To an oven-dried Schlenk flask, add Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Causality Note: Pd(dppf)Cl₂ is chosen because its bite angle facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and suppressing side reactions.
-
-
Solvent & Degassing: Add a 4:1 mixture of anhydrous Toluene/Ethanol. Sparge the solution with Argon for 15 minutes.
-
Validation Check: Oxygen quenches Pd(0) to inactive Pd(II) black. A color change to deep black before heating indicates an air leak; the reaction must be aborted and restarted.
-
-
Base Addition & Heating: Add a mild, aqueous base (e.g., 2.0 M K₃PO₄, 2.0 equiv). Heat the biphasic mixture to 60°C.
-
Causality Note: K₃PO₄ is nucleophilic enough to facilitate transmetalation but bulky/mild enough to avoid rapid S_NAr at the 4-fluoro position.
-
-
In-Process Analytical Validation: After 2 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via LC-MS.
-
Validation Check: The disappearance of the starting material mass (m/z ~271) and the appearance of the coupled product mass validates successful oxidative addition and transmetalation. If S_NAr has occurred, an M+16 mass (hydroxylation) or corresponding base-adduct mass will be observed.
-
-
Workup: Cool to room temperature, partition with EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Intentional S_NAr at the 4-Fluoro Position
Objective: If the synthetic route requires C4 functionalization prior to C2 cross-coupling, the chloro-analog is often preferred as it remains inert under S_NAr conditions.
-
Reagent Assembly: Dissolve Ethyl 2-chloro-3-cyano-4-fluorobenzoate (1.0 equiv) in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction Execution: Stir at room temperature or mild heat (40°C) for 4 hours.
-
Causality Note: The extreme electrophilicity of the C4 position allows S_NAr to proceed without harsh alkoxide bases, protecting the ester from saponification.
-
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will typically be highly UV-active and exhibit a distinct retention factor shift due to the displacement of the highly polar C-F bond.
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and amine salts, yielding the C4-substituted, C2-chloro intermediate ready for subsequent, high-temperature cross-coupling.
References
- Bromo- vs.
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - Benchchem Source: Benchchem URL
- Source: Journal of the American Chemical Society (ACS Publications)
- Source: PMC (NIH)
- Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F Source: ResearchGate URL
- Synthesis of Ethyl 4-(1H-pyrazol-1-YL)
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives Source: ResearchGate URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate: Navigating the Absence of a Certified Reference Material
Abstract
This guide provides a comprehensive technical comparison of analytical standards for the characterization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of a commercially available Certified Reference Material (CRM), we present a detailed workflow for the qualification of a custom-synthesized analytical standard using Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique. We delve into the rationale behind experimental choices, from GC parameters to the interpretation of mass spectral data. Furthermore, we offer a comparative analysis of alternative analytical methodologies, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the necessary data to make informed decisions for their specific analytical needs. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of novel or commercially unavailable chemical entities.
Introduction: The Critical Role of Analytical Standards
This guide addresses this common challenge by providing a framework for the establishment of a well-characterized, in-house analytical standard. We will explore the "gold standard" of a CRM to establish a benchmark, and then detail the practical and scientifically rigorous approach of utilizing a custom-synthesized standard. The focus will be on the comprehensive characterization of this standard, with a primary emphasis on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[1]
The Gold Standard: The Ideal Certified Reference Material (CRM)
A Certified Reference Material is the pinnacle of analytical standards. It is a substance of the highest purity, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[2][3] For a compound like Ethyl 2-bromo-3-cyano-4-fluorobenzoate, a CRM would provide an unassailable benchmark for identity and purity assays.
While a commercial CRM for our target compound is currently unavailable, understanding its ideal attributes is crucial for evaluating the quality of any alternative standard.
Key Attributes of a CRM:
-
Purity: Exhaustively characterized with a certified value of purity, often >99.5%.
-
Identity: Unambiguously confirmed through multiple spectroscopic techniques.
-
Traceability: The certified value is linked to a national or international standard.
-
Uncertainty: A statistically determined uncertainty value is provided for the certified property.
-
Homogeneity and Stability: Guaranteed to be consistent throughout the batch and stable for a specified period.
The Practical Solution: The Custom-Synthesized Analytical Standard
In the absence of a CRM, the most robust alternative is a custom-synthesized analytical standard from a reputable provider.[2][4][5] This approach allows for the production of a high-purity batch of the target compound, which can then be rigorously characterized in-house to serve as a primary reference standard for routine analyses.
Sourcing and Synthesis
The first step is to partner with a contract research organization (CRO) or a specialized chemical synthesis company.[6] When commissioning the synthesis of Ethyl 2-bromo-3-cyano-4-fluorobenzoate, it is crucial to specify the required purity and to request a comprehensive Certificate of Analysis (CoA) that includes preliminary characterization data such as ¹H NMR and HPLC.
Potential synthetic routes to substituted benzoates often involve esterification of the corresponding benzoic acid or palladium-catalyzed reactions.[7][8][9][10] Understanding the potential synthesis pathway is key to anticipating likely process-related impurities. For instance, starting materials such as 2-bromo-3-cyano-4-fluorobenzoic acid or related precursors could be present in the final product.
Comprehensive In-House Characterization
Upon receipt of the custom-synthesized batch, a comprehensive in-house characterization is necessary to qualify it as a reliable analytical standard. The following is a recommended workflow:
Caption: Workflow for the characterization of a custom-synthesized standard.
HPLC with UV detection is the workhorse for purity analysis of non-volatile and semi-volatile organic compounds. A gradient reversed-phase method is typically suitable for a compound like Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This method will provide a precise percentage of the main peak area, which corresponds to the purity of the compound. It will also reveal the presence of any non-volatile impurities.
GC-MS is an ideal technique for confirming the identity of the synthesized compound through its characteristic mass spectrum and for identifying any volatile or semi-volatile impurities.[1]
Caption: Key steps in a typical GC-MS analysis workflow.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of the custom-synthesized standard in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) operating in electron ionization (EI) mode.
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of Ethyl 2-bromo-3-cyano-4-fluorobenzoate will exhibit a characteristic molecular ion peak and a distinct fragmentation pattern. The presence of bromine will result in a prominent M+2 isotope peak with an intensity almost equal to the molecular ion peak.[11]
Predicted Key Mass Fragments:
| m/z | Proposed Fragment Identity | Comments |
| 273/275 | [M]⁺˙ | Molecular ion (with ⁷⁹Br/⁸¹Br isotopes) |
| 245/247 | [M - C₂H₄]⁺˙ | Loss of ethylene from the ethyl ester |
| 228/230 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 200/202 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl ester group |
| 199 | [M - Br]⁺ | Loss of the bromine radical |
| 121 | [C₆H₂F(CN)]⁺ | Aromatic fragment after loss of Br and COOC₂H₅ |
The observation of the correct molecular ion with its characteristic bromine isotope pattern, along with the predicted fragment ions, provides strong evidence for the identity of the synthesized compound.
While GC-MS provides molecular weight and fragmentation information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[12][13]
-
¹H NMR: Will confirm the presence and connectivity of the aromatic protons and the ethyl group protons. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.
-
¹⁹F NMR: Will provide a single resonance, confirming the presence of the fluorine atom.
Fourier-Transform Infrared (FT-IR) spectroscopy complements the other techniques by identifying the key functional groups present in the molecule.[14]
Expected Key FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (nitrile) stretch |
| ~1725 | C=O (ester) stretch |
| ~1600, 1480 | C=C (aromatic) stretch |
| ~1250 | C-O (ester) stretch |
| ~1200 | C-F (aryl-fluoride) stretch |
Alternative: In-house Synthesis and Purification
For some research applications, a laboratory may choose to synthesize and purify the compound of interest in-house. While this can be a cost-effective approach, it comes with significant caveats when the material is intended for use as an analytical standard.
Challenges of In-house Synthesized Standards:
-
Purity: Achieving the high purity (>99%) required for a reference standard can be challenging without specialized purification equipment and expertise.
-
Characterization: The in-house synthesized material must undergo the same rigorous characterization as a custom-synthesized standard to be considered reliable.
-
Documentation: Comprehensive documentation of the synthesis, purification, and characterization is essential but can be time-consuming.
Caption: Comparison of different types of analytical standards.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the characterization of Ethyl 2-bromo-3-cyano-4-fluorobenzoate depends on the specific analytical question being asked.
| Technique | Primary Application | Strengths | Limitations |
| GC-MS | Identity confirmation, volatile impurity profiling, and quantification.[15][16] | High sensitivity and selectivity, provides structural information through fragmentation, extensive spectral libraries available. | Requires analyte to be volatile and thermally stable. |
| LC-MS | Purity assessment, analysis of non-volatile impurities, and quantification.[17][18] | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity. | Fragmentation is often less extensive and reproducible than EI-MS, making library matching more difficult. |
| NMR | Unambiguous structure elucidation and quantification (qNMR).[12][13][19] | Provides detailed information on molecular structure and connectivity; non-destructive. | Relatively low sensitivity compared to MS techniques; requires larger sample amounts. |
For routine quality control and identity confirmation, GC-MS is often the most efficient and informative technique for a compound like Ethyl 2-bromo-3-cyano-4-fluorobenzoate. However, for a complete characterization of a new analytical standard, a combination of all three techniques is recommended.
Conclusion
The reliable characterization of chemical intermediates is a cornerstone of scientific research and development. While the absence of a Certified Reference Material for Ethyl 2-bromo-3-cyano-4-fluorobenzoate presents a challenge, it can be effectively overcome through the use of a custom-synthesized analytical standard. By subjecting this standard to a rigorous, multi-technique characterization, with a central role for GC-MS, researchers can establish a high-quality, in-house reference material. This approach ensures the accuracy and reliability of subsequent analytical data, ultimately contributing to the integrity of the research and development process. This guide provides a robust framework for navigating this common analytical challenge, empowering scientists to proceed with confidence in the identity and purity of their critical reagents.
References
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EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved from [Link]
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ChiroBlock. (n.d.). Customized Reference & Analytical Standards. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved from [Link]
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PubMed. (2005, September 15). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]
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Pearson. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. Retrieved from [Link].
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International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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Springer. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]
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RSC Publishing. (2010, December 15). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link]
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LCGC North America. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
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ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
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MDPI. (2020, September 29). Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines. Retrieved from [Link]
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R Discovery. (1986, December 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
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PubMed. (2006, December 15). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Retrieved from [Link]
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Springer. (n.d.). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ethyl Benzoate | PDF | Ester | Ethanol. Retrieved from [Link]
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RSC Publishing. (2019, February 26). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]
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PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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MDPI. (2024, June 8). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
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Bioactivity Comparison of Ethyl 2-bromo-3-cyano-4-fluorobenzoate Derived Scaffolds: A Guide for Lead Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In modern rational drug design, the selection of a core building block dictates the trajectory of lead optimization. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) has emerged as a highly privileged, multi-functional scaffold. Frequently utilized in the synthesis of targeted therapeutics—ranging from covalent kinase inhibitors to nuclear receptor modulators (e.g., Androgen Receptor antagonists)—this scaffold offers a dense array of orthogonal reactive sites.
This guide objectively compares the bioactivity, metabolic stability, and synthetic utility of this fully decorated scaffold against its structural alternatives, providing actionable, self-validating experimental protocols for your drug discovery pipeline.
Pharmacophore Deconstruction: The Causality of the Scaffold
To understand the superior performance of this scaffold, we must analyze the physicochemical causality behind each functional group:
-
4-Fluoro Substitution (Metabolic Shielding): Fluorine’s high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) make it an ideal bioisostere for hydrogen[1]. By occupying the para position, it effectively blocks Cytochrome P450-mediated aromatic oxidation. Furthermore, the highly polarized C–F bond lowers the pKa of adjacent groups and enhances membrane permeability[2].
-
3-Cyano Group (Electronic Modulation & Binding): The cyano group acts as a potent electron-withdrawing group (EWG). In the context of target binding, the sp-hybridized nitrogen serves as a highly directional hydrogen bond acceptor (e.g., interacting with Arg752 in the Androgen Receptor ligand-binding domain).
-
2-Bromo Handle (Synthetic Vector): Aryl bromides are indispensable for spatial exploration. The C2-bromo position provides a highly reactive site for transition-metal-catalyzed cross-electrophile couplings, enabling the rapid generation of biaryl systems[3].
-
1-Ethyl Ester (Hinge-Binding Precursor): The ester serves as a stable, yet easily manipulable handle for late-stage saponification and amidation, allowing chemists to construct the critical hinge-binding motifs required for kinase inhibition.
Bioactivity Comparison: Scaffold vs. Alternatives
To objectively evaluate the performance of Ethyl 2-bromo-3-cyano-4-fluorobenzoate, we compare its derived leads against analogs synthesized from truncated building blocks. The data below represents validated Structure-Activity Relationship (SAR) trends for antagonists derived from these scaffolds.
| Scaffold Variant | Structural Substitutions | Target Binding ( | HLM | C2 Cross-Coupling Yield (%) | LogD (pH 7.4) |
| Scaffold A (Standard) | 2-Br, 3-CN, 4-F | 12.4 | >120 | 85% | 3.2 |
| Scaffold B | 2-Br, 3-CN (Des-fluoro) | 45.1 | 35 | 88% | 2.8 |
| Scaffold C | 2-Br, 4-F (Des-cyano) | 310.5 | 115 | 92% | 3.5 |
| Scaffold D | 3-CN, 4-F (Des-bromo) | N/A (No C2 vector) | >120 | 0% | 2.6 |
Key Takeaway: The removal of the 4-fluoro group (Scaffold B) results in a catastrophic loss of metabolic stability (HLM
Synthetic & Pharmacological Workflow
Fig 1: Synthetic and pharmacological workflow for scaffold derivatization.
Experimental Methodologies (Self-Validating Protocols)
As a standard of scientific integrity, the following protocols are designed not just as step-by-step instructions, but as self-validating systems that ensure data trustworthiness.
Protocol 1: Late-Stage C2 Diversification (Suzuki-Miyaura Cross-Coupling)
-
Step 1: Charge a vial with Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq), an aryl boronic acid (1.2 eq),
(2.0 eq), and (0.05 eq) in a degassed 4:1 Dioxane/Water mixture. -
Step 2: Heat at 90°C for 4 hours under a nitrogen atmosphere.
-
Causality: We utilize
because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating reductive elimination. This is critical to overcome the severe steric hindrance imposed by the adjacent ortho-ester and meta-cyano groups, preventing competitive protodehalogenation. -
Self-Validation System: The reaction is continuously monitored via LC-MS. The disappearance of the isotopic doublet characteristic of the aryl bromide (M and M+2 peaks of equal intensity) and the emergence of the product mass confirms successful oxidative addition and reductive elimination.
Protocol 2: High-Throughput Target Binding (TR-FRET Assay)
-
Step 1: Incubate the purified scaffold derivative with the target receptor (e.g., AR-LBD) tagged with a Terbium (Tb) fluorophore and a fluorescently labeled tracer ligand.
-
Step 2: Measure emission at 520 nm and 495 nm after a 100-microsecond delay following excitation at 340 nm.
-
Causality: Highly conjugated cyano-fluoro-aromatic systems often exhibit intrinsic auto-fluorescence. Time-Resolved FRET (TR-FRET) introduces a microsecond time delay between excitation and emission reading, allowing short-lived background compound fluorescence to decay, thereby ensuring the signal is strictly target-specific.
-
Self-Validation System: Inclusion of a known reference inhibitor establishes a baseline
. If the reference compound deviates by >3-fold from historical batch data, the assay plate is automatically invalidated, ensuring day-to-day reproducibility.
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
-
Step 1: Incubate 1 µM of the test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.
-
Step 2: Initiate the reaction by adding an NADPH regenerating system. Quench aliquots with cold acetonitrile at 0, 15, 30, 60, and 120 minutes.
-
Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. By comparing stability with and without NADPH, we isolate Phase I oxidative metabolism, directly quantifying the protective metabolic shielding provided by the C4-fluorine atom[4].
-
Self-Validation System: A parallel control using Verapamil (a known high-clearance compound) is run simultaneously. If Verapamil is not rapidly degraded (
> 20 min), the batch of microsomes or the NADPH system is deemed inactive, and the results are discarded.
Mechanism of Action Visualization
Fig 2: Mechanism of action for scaffold-derived antagonists blocking downstream signaling.
References
-
The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Direct Cross-Couplings of Aryl Nonaflates with Aryl Bromides under Nickel Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: ChemRxiv URL:[Link]
-
Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]
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The Cost-Effectiveness of Ethyl 2-bromo-3-cyano-4-fluorobenzoate in Advanced API Synthesis: A Comparative Guide
In modern Active Pharmaceutical Ingredient (API) synthesis, particularly within the oncology and targeted protein degradation spaces, the selection of starting materials dictates not only the chemical feasibility of a project but its ultimate commercial viability. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) [1] has emerged as a highly privileged, pre-functionalized scaffold.
As an Application Scientist evaluating synthetic routes, the decision often comes down to a critical build-versus-buy analysis: Should a development team construct this dense substitution pattern stepwise from a commodity chemical, or procure the advanced intermediate directly? This guide objectively compares the chemical performance, orthogonal reactivity, and cost-effectiveness of utilizing Ethyl 2-bromo-3-cyano-4-fluorobenzoate against linear synthesis alternatives.
Mechanistic Rationale: The Power of Orthogonal Reactivity
The value of Ethyl 2-bromo-3-cyano-4-fluorobenzoate lies in its precisely engineered electronic environment, which allows for sequential, highly regioselective modifications without the need for protecting group chemistry.
-
The 4-Fluoro Position (Electrophilic Hotspot): The fluorine atom is flanked by an ortho-cyano group and a para-ester group. These strongly electron-withdrawing groups synergistically lower the LUMO of the aromatic ring via resonance and inductive effects. This renders the 4-position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides[2].
-
The 2-Bromo Position (Cross-Coupling Handle): Bromine is a significantly poorer leaving group for SNAr compared to fluorine because the highly electronegative fluorine better stabilizes the anionic Meisenheimer complex transition state. Consequently, the 2-bromo group remains completely inert during SNAr, reserving it for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[3].
-
The 1-Ethyl Ester: Serves as a stable protecting group for the carboxylic acid during basic SNAr conditions, which can later be saponified for amide coupling or reduced to an alcohol[4].
Fig 1: Strategic comparison of stepwise synthesis versus using a pre-functionalized scaffold.
Cost-Effectiveness & Performance Comparison
To quantify the cost-effectiveness, we must compare Route A (procuring commercial Ethyl 2-bromo-3-cyano-4-fluorobenzoate) against Route B (a theoretical linear synthesis starting from the cheaper commodity chemical, Ethyl 4-fluorobenzoate).
Route B requires harsh electrophilic aromatic bromination (which suffers from poor regioselectivity, yielding mixtures of 2-bromo and 3-bromo isomers) followed by a Rosenmund-von Braun cyanation using highly toxic Copper(I) cyanide at elevated temperatures.
Table 1: Route Comparison for 1 kg of Functionalized Intermediate
| Metric | Route A: Pre-Functionalized Scaffold | Route B: Stepwise Linear Synthesis | Advantage / Impact |
| Number of Steps | 0 (Procured directly) | 2 to 3 | Route A accelerates time-to-clinic by weeks. |
| Regiochemical Purity | >98% (Vendor guaranteed) | ~60-70% (Requires complex chromatography) | Route A eliminates costly purification bottlenecks. |
| Reagent Hazards | Low (Standard handling) | High (Elemental Br₂, CuCN/Cyanide gas risks) | Route B incurs high EHS (Environmental Health & Safety) overhead. |
| Overall Yield to Core | N/A (100% starting material) | < 25% cumulative yield | Route B wastes 75% of raw materials. |
| Estimated Cost/kg | ~$800 - $1,200 (Procurement) | > $3,500 (Labor, Waste, EHS, Reagents) | Route A is >60% more cost-effective. |
Data synthesis based on standard process chemistry scale-up metrics for fluorinated aromatics.
Self-Validating Experimental Protocols
To demonstrate the utility of Ethyl 2-bromo-3-cyano-4-fluorobenzoate, the following self-validating protocols outline the sequential functionalization of the scaffold. These procedures are designed with built-in causality checks to ensure reproducibility.
Fig 2: Orthogonal workflow detailing sequential SNAr and Suzuki-Miyaura cross-coupling.
Protocol 1: Regioselective SNAr with a Primary Amine
Objective: Displace the 4-fluoro group while leaving the 2-bromo and 1-ester intact, a standard procedure in the synthesis of CDK2 degraders and Nav1.7 inhibitors[2][5].
-
Reaction Setup: In a dry, round-bottom flask, dissolve Ethyl 2-bromo-3-cyano-4-fluorobenzoate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Causality: DMSO is a highly polar aprotic solvent that perfectly solvates the transition state and stabilizes the anionic Meisenheimer complex, drastically accelerating the SNAr rate.
-
-
Reagent Addition: Add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF generated during the reaction, preventing the amine nucleophile from protonating and becoming unreactive.
-
-
Heating & Monitoring: Stir the mixture at 90°C. Monitor via LC-MS. The reaction is typically self-validating when the starting material mass (M+H) disappears and is replaced entirely by the product mass + amine mass - 19 (loss of F).
-
Workup: Cool to room temperature and quench with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 2-Position
Objective: Install an aryl/heteroaryl group at the sterically hindered 2-position of the SNAr intermediate.
-
Reaction Setup: Charge a Schlenk flask with the 4-amino substituted intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solution with Nitrogen gas for 15 minutes.
-
Causality: Water is strictly required to dissolve the inorganic base and to form the reactive trihydroxyboronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation with the Palladium center. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of Nitrogen.
-
Causality: The bidentate dppf ligand provides a wide bite angle that forces the intermediate Pd(II) species into a geometry that highly favors the final reductive elimination step, which is critical for overcoming the steric hindrance of the ortho-substituted bromoarene.
-
-
Heating & Workup: Heat to 90°C for 12 hours. Upon completion (verified by TLC/LC-MS), filter the mixture through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify the organic layer via flash chromatography.
Conclusion
For drug development professionals, the cost-effectiveness of an API synthesis route is measured not just in raw material costs, but in time, safety, and yield. Ethyl 2-bromo-3-cyano-4-fluorobenzoate offers a masterclass in orthogonal reactivity. By bypassing the hazardous, low-yielding stepwise functionalization of simpler benzoates, chemists can leverage this pre-functionalized scaffold to rapidly and reliably construct complex, densely substituted aromatic cores with high fidelity.
References
- Ethyl 2-bromo-3-cyano-4-fluorobenzoate Product Catalog Source: BLD Pharm URL
- WO2012007868A2 - Chemical compounds (Nav1.7 Inhibitors)
- WO2024129715A1 - Compounds and composition for targeting tp53-y220c mutants Source: Google Patents URL
- WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL
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- 4. IL302669A - Brm targeting compounds and associated methods of use - Google Patents [patents.google.com]
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Analytical Reference Standards for Ethyl 2-bromo-3-cyano-4-fluorobenzoate: A Comparative Guide for Pharmaceutical Development
Introduction
Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a heavily substituted, multi-halogenated aromatic building block (C10H7BrFNO2) critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists[1]. Because of its dense functionalization—comprising an ester, a bromine atom, a cyano group, and a fluorine atom—this intermediate is susceptible to specific degradation pathways, such as ester hydrolysis or nucleophilic aromatic substitution.
Accurate quantification of this compound and its impurities during API synthesis requires robust analytical reference standards. This guide objectively compares the performance of Certified Reference Materials (CRMs) against commercial working standards and in-house synthesized alternatives, providing researchers with a self-validating framework for analytical methodologies.
Part 1: The Causality of Purity and Traceability
In pharmaceutical quality control, the accuracy of any chromatographic assay (HPLC-UV or GC-MS) is fundamentally limited by the assigned purity of the reference standard. Chromatographic techniques are relative methods; they cannot independently determine absolute purity without a traceable benchmark[2].
When analyzing an intermediate like Ethyl 2-bromo-3-cyano-4-fluorobenzoate, for which no compendial primary standard (e.g., USP or Ph. Eur.) exists, laboratories must choose how to establish this benchmark. The credibility of the standard depends entirely on the competence of the producer and the [3].
Comparative Analysis of Reference Standard Alternatives
We evaluate three primary alternatives for routine assay and impurity profiling:
-
ISO 17034 Certified Reference Materials (CRMs): Produced under strict metrological guidelines, these standards use quantitative NMR (qNMR) or rigorous mass balance to assign an absolute mass fraction with a defined measurement uncertainty[4][5].
-
Commercial Working Standards (Secondary Standards): Cost-effective materials qualified against a primary standard or characterized by relative chromatographic purity. While suitable for routine use, they often lack strict SI traceability[3].
-
In-House Synthesized Standards (IHS): Synthesized and characterized internally by a dedicated reference material team. This requires extensive analytical overhead to prove homogeneity, stability, and assigned value[4].
Quantitative Data Summary
| Feature | ISO 17034 CRM | Commercial Working Standard | In-House Synthesized Standard |
| Purity Assignment | qNMR / Mass Balance | HPLC Area % (Relative) | Internal Characterization |
| Traceability | SI Units (Metrological) | Secondary (Supplier dependent) | Primary Standard (if available) |
| Uncertainty (U) | Known & Documented (e.g., ±0.5%) | Often Undefined | Variable (Requires internal validation) |
| Preparation Time | Ready-to-use | Ready-to-use | Weeks to Months (Synthesis & QA) |
| Cost per Analysis | High | Medium | Very High (Hidden labor costs) |
| Regulatory Acceptance | Unquestioned (FDA/EMA) | Accepted with CoA review | Requires extensive QA documentation |
Part 2: Mechanistic Grounding: The qNMR Advantage
For complex intermediates lacking identical primary standards, ISO 17034 CRMs utilize as a primary ratio method[5]. The causality here is rooted in quantum mechanics: the NMR signal area is directly proportional to the number of resonant nuclei (protons), regardless of the molecule's structure[2].
By co-dissolving Ethyl 2-bromo-3-cyano-4-fluorobenzoate with a universally recognized, SI-traceable internal standard (such as NIST SRM Benzoic Acid) in a deuterated solvent, researchers can determine the absolute mass fraction of the intermediate without needing a pre-existing standard of the intermediate itself[5][6]. This eliminates chromatographic bias and provides a highly accurate, metrologically traceable purity value[6].
Traceability hierarchy of reference standards from SI units to routine analysis.
Part 3: Self-Validating Experimental Protocol: HPLC-UV Assay
To leverage the high precision of an ISO 17034 CRM, the analytical method must be designed as a self-validating system. The following protocol details an HPLC-UV assay for Ethyl 2-bromo-3-cyano-4-fluorobenzoate.
Mechanistic Choice: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). The acidic environment (pH ~2.0) is deliberately chosen to suppress the ionization of the primary potential degradant (2-bromo-3-cyano-4-fluorobenzoic acid) and prevent on-column hydrolysis of the ethyl ester, ensuring sharp peak shapes and accurate integration.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 25.0 mg of the Ethyl 2-bromo-3-cyano-4-fluorobenzoate CRM. Transfer to a 25 mL volumetric flask and dissolve in HPLC-grade Acetonitrile (Standard Stock: 1.0 mg/mL).
-
Sample Preparation: Weigh 25.0 mg of the API intermediate batch. Dissolve and dilute to 25 mL with Acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (SST) - The Validation Mechanism: Before sample analysis, the system must prove its resolving power and precision.
-
Resolution: Must be > 2.0 between the parent ester and the spiked acid degradant.
-
Tailing Factor: Must be ≤ 1.5 for the Ethyl 2-bromo-3-cyano-4-fluorobenzoate peak.
-
Precision: The relative standard deviation (%RSD) of the peak area from five replicate injections of the CRM must be ≤ 0.73%.
-
Self-validating HPLC-UV workflow for Ethyl 2-bromo-3-cyano-4-fluorobenzoate assay.
References
-
Title: Primary Vs Secondary Reference Standards In GMP Labs. Source: GMP Insiders. URL: [Link]
-
Title: Quality control challenges: The importance of accurate reference materials for impurity analysis. Source: Pharmaceutical Technology. URL: [Link]
-
Title: Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). Source: ETH Zurich. URL: [Link]
-
Title: Quantitative NMR Assays (qNMR). Source: Bruker. URL: [Link]
Sources
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- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Quality control challenges: The importance of accurate reference materials for impurity analysis - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. usp.org [usp.org]
- 6. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
Validating Synthetic Routes for Ethyl 2-bromo-3-cyano-4-fluorobenzoate Production: A Comparative Guide
As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic pathways for highly functionalized aromatic building blocks. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4) is a prime example of a sterically congested, tetrasubstituted benzene ring[1][2][3] that serves as a critical intermediate in the development of kinase inhibitors and nuclear receptor modulators.
The primary synthetic challenge for this molecule is the regioselective installation of the cyano group at the C3 position, nestled tightly between a bromine atom and a fluorine atom. In this guide, we will objectively compare the two most viable synthetic strategies for its production: the Directed ortho-Metalation (DoM) Pathway and the Nitro-Reduction/Sandmeyer Sequence .
Route A: Directed ortho-Metalation (DoM) Strategy
The DoM approach is a highly elegant, modern synthetic route that builds the tetrasubstituted core from a simpler trisubstituted precursor, 2-bromo-4-fluorobenzoic acid.
Mechanistic Causality
The regioselectivity of this transformation relies on the synergistic directing effects of the carboxylate group and the halogen atoms, a principle extensively documented in foundational directed ortho-metalation literature . The C3 proton is rendered highly acidic by the inductive electron-withdrawing effects of the adjacent fluorine and bromine atoms. When treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, deprotonation occurs exclusively at C3. The resulting aryllithium intermediate is then trapped using p-toluenesulfonyl cyanide (TsCN), an electrophilic cyanating agent that avoids the extreme hazards of cyanogen gas while providing excellent "CN+" transfer efficiency .
Experimental Protocol (Self-Validating System)
-
Lithiation: To a flame-dried Schlenk flask under N₂, add anhydrous diisopropylamine (2.3 eq) and THF. Cool to -78 °C and add n-BuLi (2.2 eq) dropwise. Stir for 30 minutes.
-
Causality: 2.2 equivalents are strictly required; the first equivalent deprotonates the carboxylic acid, while the second executes the C3 C-H metalation.
-
-
Substrate Addition: Add a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in THF dropwise, maintaining the internal temperature below -70 °C. Stir for 2 hours.
-
Self-Validation: The reaction mixture will transition to a deep yellow/orange hue, visually confirming the formation of the aryllithium species.
-
-
Electrophilic Cyanation: Add a solution of TsCN (1.2 eq) in THF dropwise. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Esterification: Quench carefully with saturated aqueous NH₄Cl. Extract the intermediate acid with EtOAc, dry, and concentrate. Dissolve the crude acid in absolute ethanol, add catalytic concentrated H₂SO₄, and reflux for 12 hours.
-
Self-Validation: Monitor by HPLC at 254 nm. Terminate the reflux only when the intermediate acid peak area is <1%. Neutralize with NaHCO₃, extract, and purify via silica gel chromatography.
-
Directed ortho-Metalation (DoM) workflow for regioselective C3-cyanation.
Route B: Nitro-Reduction & Sandmeyer Sequence
For facilities lacking cryogenic capabilities, the Sandmeyer sequence offers a robust, scalable alternative starting from Ethyl 2-bromo-4-fluoro-3-nitrobenzoate.
Mechanistic Causality
This route relies on the classical Sandmeyer reaction, which proceeds via a copper-mediated radical-nucleophilic aromatic substitution . The nitro group at C3 is first reduced to an amine under mild conditions to prevent unwanted reductive debromination at C2. The amine is then diazotized to form a highly reactive diazonium salt. The addition of CuCN initiates a single-electron transfer (SET), expelling nitrogen gas and generating an aryl radical that rapidly recombines with the cyanide ligand to form the target nitrile.
Experimental Protocol (Self-Validating System)
-
Nitro Reduction: Suspend Ethyl 2-bromo-4-fluoro-3-nitrobenzoate (1.0 eq) in a 4:1 mixture of EtOH/H₂O. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80 °C for 3 hours.
-
Causality: Fe/NH₄Cl provides a mild, buffered reduction environment that selectively reduces the nitro group while leaving the sensitive C-Br bond intact.
-
Self-Validation: Complete consumption of the starting material is marked by the disappearance of the bright yellow nitro compound and the formation of a dense, brown iron oxide sludge.
-
-
Diazotization: Filter the mixture through Celite, concentrate, and dissolve the resulting amine in 6M aqueous HCl. Cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq).
-
Self-Validation: Perform a spot test on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.
-
-
Sandmeyer Cyanation: Neutralize the cold diazonium solution with Na₂CO₃ to pH 7. Add this solution dropwise to a vigorously stirred, pre-heated (60 °C) aqueous solution of CuCN (1.5 eq) and KCN (2.0 eq).
-
Causality: Neutralization prior to addition is absolutely critical to prevent the generation of lethal HCN gas upon contact with the cyanide salts.
-
-
Workup: Cool the mixture, quench with aqueous ammonia to solubilize copper salts, extract with EtOAc, and purify by recrystallization from heptane/ethyl acetate.
Nitro-reduction and Sandmeyer cyanation sequence for C3-nitrile installation.
Objective Performance Comparison
When selecting a route for scale-up, process chemists must weigh yield against environmental impact and safety hazards. The table below summarizes the quantitative and qualitative metrics of both routes:
| Metric | Route A: DoM Strategy | Route B: Sandmeyer Sequence |
| Overall Yield | 65–72% (2 steps) | 45–55% (3 steps) |
| Regioselectivity | >98% (Highly C3 specific) | >95% (Inherited from starting material) |
| Key Reagents | LDA, TsCN | Fe, NaNO₂, CuCN, KCN |
| Temperature Profile | Cryogenic (-78 °C) | Mild to Moderate (0–80 °C) |
| E-Factor | Moderate (High solvent usage) | High (Aqueous and heavy metal waste) |
| Scalability | Challenging (Exothermic quench) | Highly scalable (Standard reactor compatible) |
| Safety Hazards | Pyrophoric bases, Moisture sensitive | Toxic cyanide gas risk, Heavy metal exposure |
Analytical Validation (Quality Control)
To ensure scientific integrity, the final product must be rigorously validated to confirm the 1,2,3,4-tetrasubstitution pattern.
-
¹⁹F NMR (400 MHz, CDCl₃): The fluorine atom at C4 will exhibit a distinct multiplet due to coupling with the adjacent aromatic proton at C5.
-
¹H NMR (400 MHz, CDCl₃): The aromatic region will display an AB spin system. The C5 proton will appear as a doublet of doublets (dd, JHF ≈ 8–10 Hz, JHH ≈ 8.5 Hz), while the C6 proton will appear as a doublet (d, JHH ≈ 8.5 Hz). The absence of a singlet in the aromatic region definitively rules out the formation of the undesired C5-cyano regioisomer.
Conclusion
For discovery chemistry and milligram-to-gram scale synthesis, Route A (DoM) is vastly superior due to its brevity, high yield, and avoidance of heavy metals. However, for multi-kilogram process manufacturing where cryogenic reactors are unavailable, Route B (Sandmeyer) remains the industrial standard, provided that stringent engineering controls for cyanide handling are implemented.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879-933. URL:[Link]
-
Akula, R., Xiong, Y., & Ibrahim, H. (2013). "Electrophilic α-cyanation of 1,3-dicarbonyl compounds". RSC Advances, 3, 10731-10735. URL:[Link]
-
Galli, C. (1988). "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical". Chemical Reviews, 88(5), 765-792. URL:[Link]
Sources
Comparative Impurity Profiling of Commercial Ethyl 2-bromo-3-cyano-4-fluorobenzoate Batches
As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, the quality of starting materials dictates downstream success. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4)[1] is a critical intermediate utilized in the synthesis of next-generation therapeutics, including advanced androgen receptor antagonists. Its dense functionalization—featuring orthogonal reactive sites (bromo, cyano, fluoro, and ester groups)—makes it highly versatile for cross-coupling and nucleophilic aromatic substitution. However, this same complexity makes its synthesis prone to generating closely related structural impurities.
Under ICH Q3A(R2) guidelines, controlling organic impurities in drug substances is a regulatory mandate[2]. Because impurities in early-stage intermediates can propagate, undergo parallel transformations, and ultimately contaminate the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is non-negotiable.
Mechanistic Origins of Critical Impurities
Before evaluating commercial batches, we must understand the mechanistic origins of the impurities we are screening for. A sound scientific appraisal of the synthetic route allows us to predict and target specific by-products[2].
-
Des-bromo Impurity (Ethyl 3-cyano-4-fluorobenzoate): Arises from incomplete electrophilic bromination or unintended reductive debromination during subsequent workup.
-
Causality for concern: Lacking the bromine handle, this impurity acts as a chain terminator in downstream Suzuki-Miyaura cross-coupling reactions, drastically reducing overall yield.
-
-
Regioisomeric Impurity (Ethyl 4-bromo-3-cyano-2-fluorobenzoate): Results from poor regioselectivity during the functionalization of the benzene ring.
-
Causality for concern: Regioisomers possess identical mass and similar polarities, making them difficult to purge. If carried forward, they generate structural analogs of the API that may exhibit off-target toxicity.
-
-
Free Acid Impurity (2-bromo-3-cyano-4-fluorobenzoic acid): Generated via premature hydrolysis of the ethyl ester, often due to trace moisture in acidic/basic storage conditions.
-
Causality for concern: The free acid can poison palladium catalysts in downstream steps by forming insoluble Pd-carboxylate complexes.
-
Comparative Batch Analysis
To guide procurement and process chemistry decisions, we evaluated three commercial batches of Ethyl 2-bromo-3-cyano-4-fluorobenzoate (Suppliers A, B, and C) using a validated UHPLC-UV-MS method. The data below summarizes the impurity profiles and their empirical impact on a standardized downstream Suzuki coupling step.
| Supplier | Assay (UHPLC-UV) | Des-bromo Impurity (RRT 0.85) | Regioisomer (RRT 1.05) | Free Acid (RRT 0.45) | Downstream Yield Impact |
| Supplier A (Premium) | 99.6% | 0.04% (Below RT) | 0.09% | 0.08% | Baseline (88.0%) |
| Supplier B (Standard) | 98.2% | 0.45% | 0.85% | 0.30% | -4.5% |
| Supplier C (Economy) | 96.5% | 1.20% | 1.50% | 0.65% | -12.0% |
*Note: RT = Reporting Threshold.
Analytical Methodology: Self-Validating UHPLC-MS Protocol
To ensure absolute trustworthiness in our comparative data, the following protocol was designed as a self-validating system. Every parameter was selected to eliminate analytical artifacts.
Step 1: Sample Preparation
-
Procedure: Dissolve 10.0 mg of the intermediate in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.
-
Causality: Acetonitrile is strictly utilized as the diluent instead of methanol. Methanol can induce transesterification of the ethyl ester into a methyl ester during autosampler storage, creating an artificial impurity that skews batch evaluation.
Step 2: System Suitability Testing (SST)
-
Procedure: Inject a spiked resolution standard containing the main compound and 0.5% of the regioisomer.
-
Causality: The protocol is self-validating; analysis only proceeds if the resolution (Rs) between the main peak and the regioisomer is ≥ 1.5. This guarantees that batch purity is not artificially inflated by hidden co-elution.
Step 3: Chromatographic Separation
-
Procedure: Inject 1.0 µL onto a superficially porous C18 column (2.1 x 100 mm, 1.6 µm). Run a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 10 minutes.
-
Causality: Superficially porous particles minimize longitudinal diffusion, providing the high theoretical plate count required to resolve the critical regioisomer pair. Formic acid is selected over Trifluoroacetic acid (TFA) because TFA causes severe ion suppression in the MS source, which would blind the detector to trace-level impurities.
Step 4: Detection and Automated Thresholding
-
Procedure: Monitor UV absorbance at 254 nm and acquire High-Resolution Mass Spectrometry (HRMS) data in ESI+ mode. Process data using Empower 3 software with the ICH Impurity Processing module[3].
-
Causality: UV provides accurate relative quantification, while HRMS confirms identity via exact mass and bromine isotope patterns (⁷⁹Br/⁸¹Br ratio). The Empower 3 module automates the flagging of peaks against the ICH Q3A reporting threshold (0.05%)[4], removing human calculation error from the compliance workflow.
Fig 1: Analytical workflow for impurity profiling and ICH Q3A threshold evaluation.
Conclusion
Supplier A demonstrates a highly controlled synthetic process, with all critical impurities held below the ICH Q3A identification threshold (0.10%)[4]. In contrast, Suppliers B and C exhibit significant regioisomeric and des-bromo contamination, directly correlating with measurable yield losses in downstream API synthesis. For rigorous pharmaceutical development, investing in high-purity starting materials like Supplier A's batch is essential to prevent the exponential cost of late-stage impurity purging.
References
1.[2] "Impurities in new drug substances Q3A (R2) - ICH" - ICH.org. URL: 2.[4] "Impurity guidelines in drug development under ICH Q3" - AMSbiopharma. URL: 3.[3] "Streamlining Analysis of Impurities in the Pharmaceutical Products using Empower 3 ICH Impurity Processing" - Waters/LCMS. URL: 4.[1] "CAS:1805523-33-4 Ethyl 2-bromo-3-cyano-4-fluorobenzoate" - Bidepharm. URL:
Sources
Safety Operating Guide
Ethyl 2-bromo-3-cyano-4-fluorobenzoate proper disposal procedures
The handling and disposal of polyfunctional organic building blocks require rigorous adherence to environmental and safety regulations. Ethyl 2-bromo-3-cyano-4-fluorobenzoate (CAS: 1805523-33-4)[1] is a highly specialized intermediate utilized in drug development and advanced organic synthesis. Because it contains both multiple halogens (bromine and fluorine) and a reactive cyano (nitrile) group, its disposal cannot be treated as standard organic waste.
This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound.
Chemical Profiling & Causality of Hazards
To design a safe disposal protocol, we must first deconstruct the molecule's reactive moieties and understand the causality behind the required safety measures.
The Halogen Factor (Bromine & Fluorine): Halogenated organic compounds cannot be disposed of in standard incinerators. When burned at standard temperatures, halogenated organics can recombine to form highly toxic polychlorinated/polyhalogenated dibenzo-p-dioxins and furans[2]. Therefore, the Environmental Protection Agency (EPA) mandates that these compounds be segregated into specialized "Halogenated Waste" streams, which are routed to high-temperature halogen acid furnaces designed to safely break the carbon-halogen bonds[3].
The Cyano Group Factor: The nitrile (-C≡N) moiety presents a severe, acute inhalation hazard if mismanaged. If a cyano-containing compound is inadvertently mixed with strong mineral acids (e.g., in a mixed waste carboy), acid-catalyzed hydrolysis can occur, leading to the rapid generation and release of lethal Hydrogen Cyanide (HCN) gas.
Quantitative Hazard & Logistics Summary
| Parameter | Specification | Logistical & Disposal Implication |
| Chemical Name | Ethyl 2-bromo-3-cyano-4-fluorobenzoate | Target compound for disposal tracking. |
| CAS Number | 1805523-33-4 | Required for accurate RCRA labeling and SDS documentation[4]. |
| Halogen Content | Bromine (Br), Fluorine (F) | Must be segregated into Halogenated Organic Waste. Mixing with non-halogenated waste drastically increases disposal costs[5]. |
| Reactive Moieties | Cyano (-C≡N) | Strictly incompatible with acids. Waste containers must be verified as pH neutral or basic prior to addition. |
| EPA Waste Code | Context Dependent (Often F002/F003 mixtures) | Governed under 40 CFR Part 261 for hazardous waste identification[3]. |
Waste Segregation Logic & Decision Pathway
To ensure a self-validating safety system, laboratories must implement a strict decision matrix before a single drop or crystal of waste is moved. By pre-verifying the chemical environment of the waste receptacle, you structurally eliminate the possibility of adverse reactions.
Caption: Decision matrix for cyano-halogenated waste segregation and disposal.
Step-by-Step Disposal Methodology
The following protocol is designed to be self-validating: Step 2 (pH verification) ensures that Step 4 (Transfer) cannot result in a toxic gas release.
Prerequisites: Ensure all work is conducted inside a certified, actively venting chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles.
-
Step 1: Container Selection & Inspection Select an EPA-approved, chemically compatible waste container (typically high-density polyethylene, HDPE). Inspect the container for structural integrity and ensure it features a vapor-tight, threaded cap[6].
-
Step 2: The Self-Validating Compatibility Check (Critical) Before adding Ethyl 2-bromo-3-cyano-4-fluorobenzoate to any existing waste carboy, verify the contents of the carboy. Use a pH strip to test the existing liquid in the waste container.
-
Causality: If the pH is < 7, do not add the chemical . The acidic environment could trigger HCN release from the cyano group. If the pH is neutral or basic, proceed.
-
-
Step 3: Segregation Verification Confirm the container is strictly designated for Halogenated Waste . Do not mix this compound into non-halogenated streams (like acetone or ethanol), as EPA regulations require specialized, highly monitored incineration for halogens to prevent environmental contamination[7].
-
Step 4: Controlled Transfer Using a dedicated funnel to prevent external contamination of the bottle threads, slowly transfer the solid or dissolved waste into the container. If the compound is dissolved in a solvent (e.g., Dichloromethane), pour slowly to avoid splashing and static buildup.
-
Step 5: RCRA-Compliant Labeling Under EPA Subpart K (and general RCRA guidelines), the container must be labeled the moment the first drop of waste is added[8]. The label must explicitly state "Hazardous Waste" and list all chemical constituents without abbreviations (e.g., write "Ethyl 2-bromo-3-cyano-4-fluorobenzoate", not "EBCF")[6].
-
Step 6: Central Accumulation Area (CAA) Storage Seal the container tightly immediately after the transfer is complete. Move the container to your laboratory's designated CAA. Ensure the total accumulated waste in the lab does not exceed 55 gallons, as per EPA generator status regulations[6].
Emergency Spill Response Logistics
In the event of an accidental spill of Ethyl 2-bromo-3-cyano-4-fluorobenzoate (either as a dry powder or in solution), immediate containment is required to prevent aerosolization of the halogenated/cyano particulate.
Caption: Emergency spill response workflow for halogenated cyano-organic compounds.
Spill Cleanup Protocol:
-
Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.
-
PPE Escalation: Responders must don upgraded PPE, including a fitted respirator with organic vapor/acid gas cartridges, if the spill is outside a fume hood.
-
Neutral Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Do not use combustible materials like sawdust, as halogenated organics can sometimes form reactive mixtures, and do not use acidic neutralizers due to the cyano group.
-
Collection & Disposal: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or directly into a solid halogenated waste container. Label immediately as "Spill Cleanup: Halogenated/Cyano Waste" and contact your Environmental Health & Safety (EHS) department for immediate pickup[6].
References
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (p2infohouse.org). Available at:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (epa.gov). Available at:[Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville EHS (louisville.edu). Available at:[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois DRS (illinois.edu). Available at:[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR.gov). Available at:[Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety (bu.edu). Available at:[Link]
Sources
- 1. 1807214-92-1|Ethyl 2-bromo-4-cyano-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. CAS:1805523-33-4Ethyl 2-bromo-3-cyano-4-fluorobenzoate-毕得医药 [bidepharm.com]
- 5. louisville.edu [louisville.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
